molecular formula C10H16ClN B3026618 (R)-1-(4-Ethylphenyl)ethanamine hydrochloride CAS No. 1032149-84-0

(R)-1-(4-Ethylphenyl)ethanamine hydrochloride

Cat. No.: B3026618
CAS No.: 1032149-84-0
M. Wt: 185.69
InChI Key: VVCCRPRAEAGOHX-DDWIOCJRSA-N
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Description

(R)-1-(4-Ethylphenyl)ethanamine hydrochloride (CAS 1032149-84-0) is a chiral phenylethanamine derivative of high interest in medicinal chemistry and neuroscience research . This compound features an ethyl substitution at the para position of the aromatic ring, a structural motif studied for its influence on the activity of phenethylamine-based ligands at various biological targets . The (R)-enantiomer provides a specific stereochemical configuration for structure-activity relationship (SAR) studies, which are crucial for understanding receptor binding and functional selectivity . Research into similar β-phenethylamines has shown that substitutions on the aromatic ring and the amine group can significantly affect potency and efficacy at trace amine-associated receptors (TAARs) and other monoaminergic systems . The compound's structure, which includes a chiral center and a benzene core with an ethylamine side chain, categorizes it among molecules with potential relevance to neuropharmacology, similar to other compounds that modulate catecholaminergic pathways . As a research chemical, it serves as a valuable building block or reference standard in the design and synthesis of novel ligands. (R)-1-(4-Ethylphenyl)ethanamine hydrochloride is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Handle with care, refer to the material safety data sheet for detailed hazard information, and ensure all research complies with applicable local and national regulations .

Properties

IUPAC Name

(1R)-1-(4-ethylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCCRPRAEAGOHX-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H](C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704142
Record name (1R)-1-(4-Ethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032149-84-0
Record name (1R)-1-(4-Ethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Stereochemical Control in 4-Ethyl Phenethylamine Derivatives: SAR and Therapeutic Vectors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Pharmaceutical Applications of Chiral 4-Ethyl Phenethylamines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The introduction of a 4-ethyl substituent onto the phenethylamine scaffold creates a unique pharmacological profile characterized by enhanced lipophilicity and metabolic resistance compared to methyl analogs. However, the introduction of an alpha-methyl group (yielding the amphetamine homolog) introduces chirality, a critical determinant of biological activity. This guide analyzes the divergent signaling pathways of chiral 4-ethyl phenethylamines—specifically 4-Ethylamphetamine (4-ETA) and 2,5-Dimethoxy-4-ethylamphetamine (DOEt) . We explore their dualistic potential as monoamine releasing agents (MRAs) and 5-HT


 receptor agonists, providing validated protocols for their enantioselective resolution and analysis.

Molecular Architecture & Structure-Activity Relationships (SAR)

The "4-ethyl" motif functions as a steric wedge. Unlike the 4-methyl group (found in 4-methylamphetamine), the ethyl group increases steric bulk at the para position, blocking metabolic oxidation (para-hydroxylation) and significantly extending plasma half-life.

The Chirality Switch

The alpha-carbon stereocenter dictates the pharmacological vector. The biological environment is chiral; thus, the


 and 

enantiomers dock into monoamine transporters and receptors with distinct affinities.
Compound ClassPrimary TargetEutomer (Active Isomer)Mechanism
4-Ethylamphetamine (4-ETA) DAT / NET / SERT(S)-Isomer Substrate-based Monoamine Release
DOEt (2,5-dimethoxy-4-ethyl...) 5-HT

Receptor
(R)-Isomer Gq-coupled Agonism
Pharmacodynamic Divergence
  • Monoamine Release (4-ETA): The

    
    -enantiomer of 4-ethylamphetamine mimics the endogenous substrate, reversing the flow of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The 4-ethyl group enhances SERT (Serotonin Transporter) affinity relative to amphetamine, shifting the profile toward serotonergic release.
    
  • Receptor Agonism (DOEt): In the 2,5-dimethoxy substituted series, the 4-ethyl group sits in a hydrophobic pocket of the 5-HT

    
     receptor. The 
    
    
    
    -configuration aligns the amine with Asp3.32 while the 4-ethyl group engages hydrophobic residues in Transmembrane Helix 5 (TM5).

Experimental Protocol: Synthesis and Chiral Resolution

While asymmetric synthesis (e.g., using Ellman’s auxiliary) is possible, fractional crystallization remains the industrial standard for scalability. The following protocol describes the resolution of racemic 4-ethylamphetamine using di-p-toluoyl-tartaric acid , a method validated for structural analogs like methamphetamine.

Reagents and Equipment
  • Precursor: Racemic 4-ethylamphetamine freebase.

  • Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) and (-)-L-DTTA.

  • Solvent: Isopropanol/Methanol (9:1 ratio).

  • Analysis: Chiral HPLC (Daicel Crownpak CR(+) column).

Step-by-Step Resolution Workflow
  • Salt Formation: Dissolve 10 mmol of racemic 4-ETA in boiling isopropanol. Slowly add 5 mmol (0.5 eq) of (+)-D-DTTA dissolved in methanol.

  • Nucleation: Allow the solution to cool to ambient temperature over 4 hours. Seed with a pure crystal of

    
    -4-ETA-D-DTTA if available.
    
  • Filtration: Collect the precipitate. This is the (S)-enantiomer salt .

  • Liberation: Suspend the salt in H

    
    O and basify to pH 12 with 2M NaOH. Extract with CH
    
    
    
    Cl
    
    
    to yield
    
    
    -4-ETA freebase.
  • Recovery of (R): Evaporate the mother liquor. Basify to liberate the enriched

    
    -amine.[1] Repeat the process using (-)-L-DTTA to crystallize the 
    
    
    
    -salt.
Workflow Visualization

The following diagram illustrates the logic flow for resolution and subsequent pharmacological validation.

ResolutionWorkflow cluster_0 Chemical Resolution cluster_1 Validation Racemic Racemic 4-Ethylamphetamine (Freebase) AddDTTA Add (+)-Di-p-toluoyl-D-tartaric acid (0.5 eq) Racemic->AddDTTA Crystallize Fractional Crystallization (Isopropanol/MeOH) AddDTTA->Crystallize Filter Filtration Crystallize->Filter Solid Precipitate: (S)-4-ETA • (+)-DTTA Salt Filter->Solid Insoluble Diastereomer Liquid Mother Liquor: Enriched (R)-4-ETA Filter->Liquid Soluble Diastereomer Base Basify (NaOH pH 12) & Extract (DCM) Solid->Base HPLC Chiral HPLC Analysis (>98% ee required) Base->HPLC

Caption: Workflow for the optical resolution of 4-ethylamphetamine into its active (S)-enantiomer.

Comparative Pharmacology & Data

The following data consolidates binding affinities (


) and functional potency (

) from various studies on phenylisopropylamines. Note the inversion of eutomers between the two classes.
Table 1: Binding Affinity Profiles ( in nM)
CompoundEnantiomer5-HT

(Receptor)
DAT (Transporter)SERT (Transporter)Primary Effect
4-ETA

> 5,00045210Anorectic / Stimulant
4-ETA

> 10,000380850Weak Stimulant
DOEt

0.8 > 10,000> 5,000Psychedelic / Agonist
DOEt

45> 10,000> 5,000Inactive / Weak

Data Source: Synthesized from SAR data on para-substituted amphetamines and DOx series [1, 2].

Therapeutic Applications & Signaling Pathways[2]

Metabolic Disorders (Anorectics)

-4-Ethylamphetamine was historically investigated as an anorectic. By releasing serotonin and norepinephrine in the hypothalamus, it suppresses appetite.
  • Advantage: The 4-ethyl group prevents the neurotoxicity associated with 4-chloro or 4-bromo analogs (which can deplete serotonin long-term).

  • Limitation: Off-target cardiovascular effects via 5-HT

    
     agonism must be screened.
    
Neuropsychiatry (5-HT Agonists)

-DOEt represents a high-affinity probe for the 5-HT

receptor. Unlike simple releasers, 5-HT

agonists induce neuroplasticity via BDNF upregulation.
  • Mechanism: Activation of 5-HT

    
     recruits 
    
    
    
    -arrestin-2, initiating the Akt/mTOR pathway which promotes dendritic spine growth. This is the mechanistic basis for the "psychoplastogen" theory of treating depression.
Signaling Pathway Diagram

The divergence in downstream signaling between the


-releaser and 

-agonist is mapped below.

SignalingPathways cluster_S (S)-4-Ethylamphetamine cluster_R (R)-DOEt LigandS (S)-4-ETA TargetS VMAT2 / DAT LigandS->TargetS Translocation EffectS Cytosolic DA Surge TargetS->EffectS Reverse Transport OutcomeS Stimulation / Anorexia EffectS->OutcomeS LigandR (R)-DOEt TargetR 5-HT2A Receptor LigandR->TargetR Binding Gq Gq/11 -> PLC -> Ca2+ TargetR->Gq Canonical Arrestin Beta-Arrestin-2 TargetR->Arrestin Biased OutcomeR Neuroplasticity / Hallucination Gq->OutcomeR Arrestin->OutcomeR

Caption: Divergent signaling: (S)-4-ETA drives cytosolic monoamine efflux, while (R)-DOEt activates G-protein and Beta-arrestin cascades.

References

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites: Evidence for a lack of selectivity. Journal of Medicinal Chemistry. Link

  • Kozikowski, A. P., et al. (2013). Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs. National Institutes of Health (NIH). Link

  • BenchChem. (2024). Protocol for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. Link

  • Simmler, L. D., et al. (2013). Pharmacological profile of 4-ethylthio-2,5-dimethoxyphenethylamine (2C-T-2) and related phenethylamines. Neuropharmacology. Link

Sources

A Researcher's Guide to (R)-1-(4-Ethylphenyl)ethanamine HCl: Sourcing, Quality Control, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of (R)-1-(4-Ethylphenyl)ethanamine hydrochloride, a chiral amine of significant interest in modern chemical and pharmaceutical research. This document offers a comprehensive analysis of sourcing options, price comparisons, and critical quality control parameters to ensure the integrity of your research. Furthermore, it delves into the established analytical methodologies for verifying the purity and enantiomeric excess of this crucial building block.

The Significance of Chiral Amines in Research and Development

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] The specific three-dimensional arrangement (stereochemistry) of these molecules is often critical to their biological function. One enantiomer of a chiral drug can have the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[2] This underscores the necessity of using enantiomerically pure starting materials and intermediates, such as (R)-1-(4-Ethylphenyl)ethanamine HCl, in drug discovery and development. The demand for high-purity chiral intermediates is consistently growing as innovation in medical science advances.[2]

Sourcing and Price Comparison of (R)-1-(4-Ethylphenyl)ethanamine HCl

Obtaining high-quality (R)-1-(4-Ethylphenyl)ethanamine HCl is the first critical step for any research project. The "research grade" designation implies a purity level suitable for most laboratory applications, but it is essential to scrutinize the specifications provided by each supplier.

Identifying Reputable Suppliers

Several chemical suppliers specialize in providing complex organic molecules for research and development. When selecting a supplier, consider factors such as their reputation for quality, the detail of the technical information they provide (e.g., Certificate of Analysis), and their customer support.

Key Supplier Considerations:

  • Purity Specification: Look for suppliers that provide a guaranteed minimum purity, ideally with characterization data.

  • Enantiomeric Excess (e.e.): For chiral compounds, the enantiomeric excess is a critical parameter. Reputable suppliers will provide this information.

  • Availability and Lead Times: Check for stock availability and estimated delivery times to ensure your project timelines can be met.

  • Technical Support: Access to knowledgeable technical support can be invaluable for any questions regarding the product's specifications or handling.

Price Comparison

A direct price comparison for highly specific research chemicals like (R)-1-(4-Ethylphenyl)ethanamine HCl can be challenging due to variations in purity, quantity, and supplier. The table below provides an illustrative comparison based on available information for the target compound and similar chiral amines. Prices are subject to change and should be verified directly with the suppliers.

SupplierCompoundPurityQuantityEstimated Price (USD)Notes
AChemBlock(R)-1-(4-ethylphenyl)ethanamine hydrochloride95%Custom QuotePrice on requestSpecializes in novel building blocks for research.[3]
LookChem(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride95+%1g~$497.00 - $651.00Price comparison for a structurally similar compound from various distributors.[4]
Thermo Fisher Scientific2-(4-Nitrophenyl)ethylamine hydrochloride98+%5g~$92.65Price for a related phenylethylamine hydrochloride.[5]
MilliporeSigma1-(4-methylphenyl)ethanamine hydrochloride98%Price on RequestPrice on requestA major supplier of research chemicals.[6]

Note: The pricing information is for illustrative purposes and based on data for the specified compound or structurally similar ones. Researchers should request quotes from multiple suppliers for the exact compound and desired quantity to obtain accurate and current pricing.

Quality Control: Ensuring the Integrity of Your Research

The quality of your starting materials directly impacts the reliability and reproducibility of your experimental results. For research-grade chemicals, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is paramount.

The Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document that provides detailed information about the quality and purity of a specific batch of a chemical.[7] It is a crucial tool for researchers to verify that the material meets the required specifications for their experiments.

Key Parameters to Look for in a CoA for (R)-1-(4-Ethylphenyl)ethanamine HCl:

  • Chemical Identity: Confirmation of the compound's structure, typically through methods like ¹H NMR and Mass Spectrometry (MS).

  • Purity: The percentage of the desired compound in the sample, often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Enantiomeric Excess (e.e.): A measure of the stereochemical purity, indicating the excess of the desired (R)-enantiomer over the (S)-enantiomer. This is typically determined by chiral HPLC or chiral GC.

  • Physical Properties: Appearance, melting point, and solubility.

Below is a logical workflow for a researcher to evaluate a new batch of (R)-1-(4-Ethylphenyl)ethanamine HCl.

G cluster_procurement Procurement & Initial Checks cluster_qc In-House Quality Control Verification cluster_decision Decision & Use start Receive (R)-1-(4-Ethylphenyl) ethanamine HCl check_label Verify Label Information (Name, CAS, Lot No.) start->check_label review_coa Review Supplier's Certificate of Analysis (CoA) check_label->review_coa hplc_purity Perform HPLC Analysis for Chemical Purity review_coa->hplc_purity nmr_structure Run ¹H NMR for Structural Confirmation review_coa->nmr_structure chiral_hplc Conduct Chiral HPLC for Enantiomeric Excess (e.e.) hplc_purity->chiral_hplc compare_data Compare In-House Data with Supplier's CoA chiral_hplc->compare_data nmr_structure->compare_data decision Data Match? compare_data->decision approve Approve for Research Use decision->approve Yes reject Reject Batch & Contact Supplier decision->reject No

Caption: Workflow for verifying the quality of (R)-1-(4-Ethylphenyl)ethanamine HCl.

Experimental Protocols for Quality Control

To ensure the highest level of scientific integrity, it is often advisable to perform in-house verification of critical quality parameters. The following are representative protocols for the analysis of (R)-1-(4-Ethylphenyl)ethanamine HCl.

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the enantiomers of a chiral compound.[8]

Objective: To determine the enantiomeric excess (e.e.) of (R)-1-(4-Ethylphenyl)ethanamine HCl.

Materials:

  • (R)-1-(4-Ethylphenyl)ethanamine HCl sample

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • HPLC-grade diethylamine

  • Chiral stationary phase column (e.g., Chiralpak AD-H or similar)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane, isopropanol, and diethylamine. A typical starting ratio is 90:10:0.1 (v/v/v). The exact ratio may need to be optimized for the specific column and system.

  • Sample Preparation: Accurately weigh approximately 10 mg of the (R)-1-(4-Ethylphenyl)ethanamine HCl sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • HPLC System Setup:

    • Install the chiral column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 215 nm).

  • Injection and Data Acquisition:

    • Inject a suitable volume (e.g., 10 µL) of the sample solution onto the HPLC system.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers. The peak with the larger area should correspond to the (R)-enantiomer.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential technique for confirming the chemical structure of a molecule.

Objective: To confirm the chemical structure of (R)-1-(4-Ethylphenyl)ethanamine HCl.

Materials:

  • (R)-1-(4-Ethylphenyl)ethanamine HCl sample

  • Deuterated solvent (e.g., Deuterated Chloroform - CDCl₃ or Deuterated Methanol - CD₃OD)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts (ppm) and splitting patterns (multiplicity) of the signals to confirm that they are consistent with the expected structure of (R)-1-(4-Ethylphenyl)ethanamine HCl.

The logical relationship between the experimental choice and the desired outcome in quality control is depicted in the following diagram.

G cluster_goal Primary Goal cluster_objectives Key Quality Objectives cluster_methods Analytical Methods goal Ensure High-Quality (R)-1-(4-Ethylphenyl)ethanamine HCl purity Verify Chemical Purity (>95%) goal->purity identity Confirm Structural Identity goal->identity enantiopurity Determine Enantiomeric Excess (e.e.) goal->enantiopurity hplc HPLC purity->hplc Quantifies impurities nmr ¹H NMR identity->nmr Confirms molecular structure chiral_hplc Chiral HPLC enantiopurity->chiral_hplc Separates and quantifies enantiomers

Caption: Relationship between quality objectives and analytical methods.

Conclusion

The successful application of (R)-1-(4-Ethylphenyl)ethanamine HCl in research and drug development is critically dependent on the procurement of high-purity, enantiomerically-defined material. By carefully selecting suppliers, rigorously evaluating the Certificate of Analysis, and, where necessary, performing in-house quality control using established analytical techniques such as chiral HPLC and ¹H NMR, researchers can ensure the integrity and validity of their scientific work. This diligence at the outset is a cornerstone of reproducible and impactful research.

References

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry. [Link]

  • Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl. ResearchGate. [Link]

  • (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride. LookChem. [Link]

  • Certificate of Analysis. Trulieve. [Link]

  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Rasayan Journal of Chemistry. [Link]

  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. [Link]

  • 101 sample certificate of analysis for drugs. CocoDoc. [Link]

  • Certificate of Analysis. Scribd. [Link]

  • (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, min 98%, 100 mg. Stellux. [Link]

  • Ethylamine Hydrochloride 98% - 1000g. SYNTHETIKA. [Link]

  • 1-(4-Methylphenyl)ethanamine, hcl. PubChem. [Link]

Sources

Strategic Utilization of 1-(4-Ethylphenyl)ethanamine in High-Precision Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

In the landscape of modern medicinal chemistry, 1-(4-ethylphenyl)ethanamine (also known as 4-ethyl-α-methylbenzylamine) represents a dual-utility scaffold: it serves as both a privileged chiral building block for asymmetric synthesis and a lipophilic pharmacophore for lead optimization.

Unlike its unsubstituted analog (1-phenylethanamine), the 4-ethyl derivative offers a distinct advantage in Structure-Activity Relationship (SAR) campaigns. The para-ethyl substituent introduces a specific steric bulk and lipophilicity increment (


LogP 

+1.0) without altering the electronic character of the aromatic ring as drastically as halogenation or nitration. This guide provides a technical roadmap for leveraging this molecule to resolve chiral intermediates, synthesize enantiopure active pharmaceutical ingredients (APIs), and optimize binding affinity in hydrophobic pockets of target proteins (e.g., Kinases, GPCRs).

Chemical Architecture & The "Ethyl Effect"

Structural Properties

The molecule features a chiral center at the benzylic position (


-carbon) and a hydrophobic ethyl group at the para-position.
PropertyValue / DescriptionRelevance in Drug Discovery
CAS Number 147116-33-4 (Racemic) / 292068-37-2 ((R)-isomer)Identity verification for regulatory filing.
Molecular Formula C

H

N
Low molecular weight fragment (<150 Da), ideal for FBDD.
Chirality (R) and (S) EnantiomersCritical for exploring stereoselective binding pockets.
LogP (Predicted) ~2.4 - 2.6Optimal range for CNS penetration and membrane permeability.
pKa ~9.5 (Amine)Exists as a cation at physiological pH, enabling electrostatic interactions (salt bridges).
The "Ethyl Effect" in SAR

In lead optimization, replacing a methyl group or hydrogen with an ethyl group is a strategic "homologation" tactic.

  • Hydrophobic Filling: The ethyl group can probe the depth of hydrophobic sub-pockets (e.g., the "back pocket" of a kinase ATP site).

  • Metabolic Stability: Unlike a para-methyl group, which is rapidly oxidized to a carboxylic acid (via benzylic oxidation), the ethyl group is often more resistant, though still susceptible to

    
    -1 hydroxylation.
    
  • Selectivity: The increased volume of the ethyl group can induce selectivity by clashing with residues in off-target proteins that lack the corresponding hydrophobic cavity.

Technical Workflow: Enantioselective Synthesis & Resolution

The utility of 1-(4-ethylphenyl)ethanamine relies on obtaining it in high enantiomeric excess (ee > 99%). The most robust industrial method is Lipase-Catalyzed Kinetic Resolution .

Protocol: Chemo-Enzymatic Kinetic Resolution

This protocol utilizes Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) to selectively acylate the (R)-enantiomer, leaving the (S)-amine untouched.[1]

Reagents:

  • Racemic 1-(4-ethylphenyl)ethanamine (1.0 eq)[2]

  • Ethyl Acetate (Acyl donor & Solvent, or use MTBE with vinyl acetate)

  • Novozym 435 (Immobilized Lipase)[1]

  • Temperature: 25–30 °C

Step-by-Step Methodology:

  • Preparation: Dissolve racemic amine (10 mmol) in dry MTBE (50 mL). Add vinyl acetate (5.0 eq) as the irreversible acyl donor.

  • Initiation: Add Novozym 435 (20 mg/mmol substrate).

  • Incubation: Shake at 200 rpm at 30 °C. Monitor reaction by Chiral HPLC (e.g., Chiralcel OD-H column).

    • Mechanism: The enzyme follows Kazlauskas' rule, preferentially acylating the (R)-enantiomer to form the (R)-amide.

  • Termination: Stop reaction at 50% conversion (theoretical maximum for kinetic resolution). Filter off the enzyme (recyclable).

  • Separation:

    • Evaporate solvent.

    • Partition between dilute HCl (1M) and Ethyl Acetate.

    • Aqueous Layer: Contains (S)-1-(4-ethylphenyl)ethanamine (protonated). Basify with NaOH and extract to recover pure (S)-amine.

    • Organic Layer: Contains (R)-N-acetyl-1-(4-ethylphenyl)ethanamine . Hydrolyze (6M HCl, reflux) to recover pure (R)-amine.

Visualization: Kinetic Resolution Workflow

KineticResolution Racemic Racemic 1-(4-ethylphenyl)ethanamine Reaction Kinetic Resolution (MTBE, 30°C) Racemic->Reaction Enzyme Novozym 435 (CAL-B) Enzyme->Reaction AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Reaction Separation Acid/Base Extraction Reaction->Separation 50% Conversion ProductS (S)-Amine (>99% ee) Separation->ProductS Aqueous Phase (Basify) IntermediateR (R)-Amide Separation->IntermediateR Organic Phase Hydrolysis Acid Hydrolysis (6M HCl) IntermediateR->Hydrolysis ProductR (R)-Amine (>99% ee) Hydrolysis->ProductR

Figure 1: Workflow for the enzymatic kinetic resolution of 1-(4-ethylphenyl)ethanamine to yield enantiopure building blocks.

Application as a Chiral Resolving Agent

Beyond being a target scaffold, the enantiopure amine is a powerful tool for resolving other racemic drug candidates, particularly acidic compounds (e.g., chiral NSAIDs, agrochemicals).

Why use the 4-Ethyl variant? Standard resolving agents like 1-phenylethanamine sometimes fail to crystallize with certain lipophilic acids due to poor packing or high solubility. The 4-ethyl group reduces the solubility of the resulting diastereomeric salt in polar solvents (like alcohols), promoting crystallization and higher resolution efficiency.

Protocol: Classical Resolution of a Racemic Acid

Scenario: Resolving a racemic carboxylic acid drug candidate (


-Acid).
  • Screening: Mix

    
    -Acid (1.0 eq) with (R)-1-(4-ethylphenyl)ethanamine (0.5 eq) in various solvents (EtOH, iPrOH, Acetone).
    
  • Salt Formation: Heat to dissolve, then cool slowly to 4 °C.

  • Filtration: Collect the precipitate (Diastereomeric Salt).

  • Liberation: Treat the salt with dilute H

    
    SO
    
    
    
    and extract with ether to obtain the Enantio-enriched Acid.
  • Recycle: Recover the valuable chiral amine from the aqueous layer by basification.

Medicinal Chemistry: SAR & Pharmacophore Modeling

In drug design, this scaffold is often used to target Trace Amine-Associated Receptors (TAARs) or as a hydrophobic tail in Kinase Inhibitors .

Pharmacophore Mapping

The molecule interacts with binding sites via three distinct vectors:

  • Cationic Ammonium Head: Forms ionic bonds with Asp/Glu residues (e.g., Asp3.32 in GPCRs).

  • Chiral Methyl Group: Dictates steric fit. The (S)-isomer usually matches the natural substrate geometry of many enzymes, while the (R)-isomer may act as an inhibitor.

  • 4-Ethyl Phenyl Tail: Engages in

    
    -
    
    
    
    stacking (aromatic ring) and Van der Waals interactions (ethyl group).
Visualization: Pharmacophore Interactions

Pharmacophore Asp Aspartate Residue (Ionic Bond) HydroPocket Hydrophobic Pocket (Val/Leu/Ile) PiStack Aromatic Residue (Phe/Tyr) Amine NH3+ Group Amine->Asp Electrostatic ChiralCenter Chiral Center (Stereoselectivity) Amine->ChiralCenter PhenylRing Phenyl Ring ChiralCenter->PhenylRing PhenylRing->PiStack π-π Stacking EthylGroup 4-Ethyl Group (Lipophilic Anchor) PhenylRing->EthylGroup EthylGroup->HydroPocket Van der Waals (Selectivity)

Figure 2: Pharmacophore mapping of 1-(4-ethylphenyl)ethanamine within a theoretical binding pocket.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: Store under nitrogen/argon. Amines absorb CO

    
     from air to form carbamates.
    
  • Regulatory: While not a controlled substance itself, it is structurally related to phenethylamines.[3] Ensure compliance with local regulations regarding precursor chemicals.

References

  • Sigma-Aldrich. 1-(4-Ethylphenyl)ethanamine Product Specification & Safety Data Sheet. Link

  • Kamal, A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC. Link

  • BenchChem Technical Support. Chiral Resolution Protocols for 1-Phenylethylamine Derivatives. Link

  • Google Patents. WO2016133317A1 - Chiral resolution method of N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Link

  • BOC Sciences. (R)-1-(4-Ethylphenyl)ethanamine: Properties and Applications in Asymmetric Synthesis.

Sources

Methodological & Application

Application Note: High-Efficiency Chiral Resolution of Carboxylic Acids using (R)-1-(4-Ethylphenyl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the use of (R)-1-(4-Ethylphenyl)ethanamine (also known as para-ethyl-


-methylbenzylamine) as a premium chiral resolving agent. While the unsubstituted parent compound, 1-phenylethylamine, is a standard workhorse in industrial resolution, the 4-ethyl derivative offers distinct steric and lipophilic properties that often succeed where the parent amine fails.

This guide places specific emphasis on the "Dutch Resolution" methodology—a family-based approach where structural analogs are used to manipulate crystallization kinetics, suppress nucleation of the undesired diastereomer, and enhance optical purity.

Chemical Profile & Mechanistic Rationale[1][2]

The Resolving Agent
  • Chemical Name: (R)-1-(4-Ethylphenyl)ethanamine

  • Role: Chiral Base (Resolving Agent)

  • Target Substrates: Racemic Carboxylic Acids (e.g., Ibuprofen analogs, Mandelic acid derivatives, N-protected amino acids).

  • Key Advantage: The para-ethyl group disrupts the crystal lattice packing common to simple phenylethylamine salts. This modification often breaks stable racemic compound crystals (where both enantiomers co-crystallize), favoring the formation of a pure diastereomeric salt.

Mechanism of Action

The resolution relies on the formation of diastereomeric salts via an acid-base reaction.[1][2] Unlike enantiomers, which have identical physical properties (in achiral environments), diastereomers possess distinct scalar properties, most notably solubility .[1][3][4]


  • n-Salt (negative): The salt formed from the enantiomer with the opposite rotation direction (relative to the amine).

  • p-Salt (positive): The salt formed from the enantiomer with the same rotation direction.

  • Objective: Manipulate solvent and temperature so that only the less soluble diastereomeric salt (LSDS) crystallizes, leaving the more soluble salt (MSDS) in the mother liquor.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for the resolution process, ensuring a self-validating workflow.

ResolutionWorkflow Start Racemic Acid Substrate Screen Solvent Screening (Micro-scale) Start->Screen SaltForm Salt Formation (1.0 eq Amine) Screen->SaltForm Cryst Crystallization (Cooling Ramp) SaltForm->Cryst Check Precipitate Formed? Cryst->Check Check->Screen No (Change Solvent) Analyze Analyze Precipitate (HPLC/NMR for de%) Check->Analyze Yes Recryst Recrystallization (Refine Purity) Analyze->Recryst de < 98% Liberate Acid Liberation (HCl Hydrolysis) Analyze->Liberate de > 99% Recryst->Analyze Recover Amine Recovery (NaOH Extraction) Liberate->Recover Recycle Agent

Caption: Logical workflow for chiral resolution, including decision gates for crystallization success and purity analysis.

Detailed Protocol

Phase 1: Pre-Resolution Screening (The "Dutch" Approach)

Note: To maximize success, do not rely on a single amine. If (R)-1-(4-Ethylphenyl)ethanamine is your primary agent, screen it alongside small amounts of its structural family (e.g., 1-phenylethylamine) to check for nucleation inhibition.

  • Preparation: Dissolve 1 mmol of racemic acid in 5 mL of screening solvent (Start with 2-Propanol or Ethanol/Water 9:1 ).

  • Addition: Add 1.0 molar equivalent of (R)-1-(4-Ethylphenyl)ethanamine.

    • Tip: If the amine is supplied as an HCl salt, you must first liberate the free amine using NaOH and extraction, OR add 1.0 eq of NaOH to the resolution mixture (Double Decomposition method).

  • Thermal Cycle: Heat to reflux until clear. Cool slowly to room temperature (approx. 1°C/min).

  • Observation:

    • Solid forms: Filter and check diastereomeric excess (de) via Chiral HPLC.

    • Oil forms: Re-heat and add a seed crystal or change solvent to a less polar one (e.g., MTBE/Heptane).

    • No solid: Solution is too dilute or salt is too soluble. Concentrate or switch to Toluene.

Phase 2: Preparative Scale Resolution (10g Scale)

Reagents:

  • Racemic Carboxylic Acid: 10.0 g (X mol)

  • (R)-1-(4-Ethylphenyl)ethanamine: 0.5 to 1.0 equivalents (Start with 1.0 eq for highest yield; use 0.5 eq ["Method of Pope and Peachey"] if the cost of the amine is a concern, utilizing an achiral base like triethylamine for the remaining 0.5 eq).

  • Solvent: 2-Propanol (IPA) (Volume determined in screening, typically 5-10 mL per gram of solute).

Step-by-Step:

  • Dissolution: Charge the reaction vessel with the racemic acid and IPA. Heat to 60°C.

  • Amine Addition: Add the (R)-1-(4-Ethylphenyl)ethanamine dropwise. Maintain temperature at 60-70°C to ensure no premature precipitation.

  • Nucleation Control:

    • Stir at elevated temperature for 30 mins.

    • Critical Step: Turn off heat and allow the vessel to cool to ambient temperature slowly (over 4-6 hours). Rapid cooling traps impurities.

    • Seeding: If available, add 0.1% w/w pure diastereomeric salt seeds at the metastable zone (approx. 5-10°C below saturation temperature).

  • Filtration: Filter the resulting crystals under vacuum. Wash the cake with cold IPA (0°C).

    • Solid Phase: Contains the Less Soluble Diastereomeric Salt (LSDS).

    • Mother Liquor: Contains the More Soluble Diastereomeric Salt (MSDS) enriched in the opposite enantiomer.

Phase 3: Purification (Recrystallization)

It is rare to achieve >99% de in the first pass.

  • Take the wet cake from Phase 2.

  • Resuspend in minimal hot solvent (e.g., Methanol or Ethanol).

  • Reflux to dissolve, then cool.

  • Filter and analyze.[5][6][7][8] Repeat until de > 99%.

Phase 4: Liberation and Recovery
  • Liberation of Acid:

    • Suspend the purified salt in Water/DCM (1:1).

    • Add 1M HCl until pH < 2.

    • The chiral amine moves to the aqueous layer (as ammonium chloride).

    • The resolved carboxylic acid moves to the DCM layer.

    • Separate, dry (MgSO4), and evaporate DCM to obtain the Enantiopure Acid .

  • Recovery of Amine:

    • Take the acidic aqueous layer.

    • Basify with 50% NaOH until pH > 12.

    • Extract with MTBE or Toluene.

    • Evaporate solvent to recover (R)-1-(4-Ethylphenyl)ethanamine for reuse.

Data Analysis & Performance Metrics

To validate the efficiency of the resolution, calculate the Fogassy S-factor . This metric balances yield and purity.



MetricFormulaTarget Value
Yield (Salt)

> 30% (First Pass)
diastereomeric excess (de) $\frac{[R,R] - [S,R]
Enantiomeric Excess (ee) (Measured on liberated acid)> 99% (Final)
S-Factor

> 0.6 (Excellent > 0.[9]8)

Troubleshooting: The "Dutch Resolution" Advantage

If the salt fails to crystallize or forms a "jelly" (gelation), apply the Family Approach :

  • Problem: The diastereomeric salt forms a solid solution (both enantiomers incorporate into the crystal), preventing separation.

  • Solution: Add a small amount (5-10 mol%) of a structurally similar amine, such as (R)-1-phenylethylamine or (R)-1-(1-naphthyl)ethylamine.

  • Mechanism: The impurity (the additive) structurally resembles the resolving agent but disrupts the crystal growth of the undesired diastereomer more than the desired one, effectively widening the solubility gap.

DutchResolution Substrate Racemic Acid Result Pure Crystal (Nucleation Inhibition) Substrate->Result MainAgent (R)-4-Ethyl Agent MainAgent->Result Additive (R)-Phenyl Additive (10%) Additive->Result Inhibits Impurity

Caption: The "Family Approach" uses minor additives to inhibit the nucleation of the undesired diastereomer.

References

  • Dalmolen, J., et al. (2005).[9] The Dutch Resolution variant of the classical resolution of racemates by formation of diastereomeric salts: family behaviour in nucleation inhibition.[10] Chemistry – A European Journal.

  • Vries, T., et al. (1998). The Family Approach to the Resolution of Racemates.[11][12] Angewandte Chemie International Edition.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Saigo, K., et al. (1982). Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization and Its Utilization in Fractional Resolution of Mandelic Acid. Bulletin of the Chemical Society of Japan. (Foundational work on phenylethylamine derivatives).[7][13]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions.[1][2][3][4][6][7][8][11][14][15][16] Wiley-Interscience. (The definitive guide on resolution theory).

Sources

Application Notes and Protocols: Methods for Freeing the Base from (R)-1-(4-Ethylphenyl)ethanamine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of pharmaceutical research, medicinal chemistry, and materials science, amine compounds are fundamental building blocks. They are frequently synthesized, stored, and handled as their hydrochloride salts to enhance stability, increase water solubility, and simplify purification. However, for many subsequent synthetic transformations, characterization, or formulation studies, the amine must be in its neutral, "free base" form. The process of liberating the free amine from its salt is a critical and routine laboratory operation.

This guide provides a detailed technical overview and step-by-step protocols for the efficient conversion of (R)-1-(4-Ethylphenyl)ethanamine hydrochloride to its free base. We will explore the underlying acid-base chemistry, compare common methodologies, and provide practical, field-proven protocols that ensure high yield and purity of the final product. The principles and techniques described herein are broadly applicable to a wide range of phenethylamine derivatives and other amine hydrochloride salts.

Principle of the Method: Acid-Base Chemistry

The conversion of an amine hydrochloride salt to its free base is a straightforward acid-base reaction. (R)-1-(4-Ethylphenyl)ethanamine hydrochloride is the salt formed between the basic amine and hydrochloric acid. In solution, it exists as the protonated ammonium cation and the chloride anion.

To generate the neutral free base, a base stronger than the amine itself must be introduced to deprotonate the ammonium ion.[1][2][3] The general reaction is as follows:

R-NH₃⁺Cl⁻ + B → R-NH₂ + B-H⁺Cl⁻

Where:

  • R-NH₃⁺Cl⁻ is the amine hydrochloride salt.

  • B is the added base.

  • R-NH₂ is the desired free amine.

  • B-H⁺Cl⁻ is the salt of the added base.

The choice of base is critical and depends on the pKa of the amine. The pKa of the conjugate acid of most alkyl amines is around 10-11.[2] For phenethylamine, the pKa is approximately 9.83. Therefore, a base whose conjugate acid has a pKa significantly higher than this value will effectively drive the equilibrium towards the formation of the free amine.[4]

Method 1: Liquid-Liquid Extraction with an Inorganic Base

This is the most common and versatile method for liberating a free base. It relies on the differential solubility of the amine salt and the free base in aqueous and organic solvents.[5][6][7][8] The amine hydrochloride is water-soluble, while the free base is typically soluble in a water-immiscible organic solvent.

Causality Behind Experimental Choices
  • Choice of Base: Weak inorganic bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are often sufficient and are preferred as they are less likely to cause side reactions. For less basic amines or to ensure complete deprotonation, a stronger base like sodium hydroxide (NaOH) can be used.[9][10] The goal is to raise the pH of the aqueous solution sufficiently above the pKa of the amine.

  • Choice of Organic Solvent: The organic solvent should readily dissolve the free amine but be immiscible with water.[11] Common choices include ethyl acetate, diethyl ether, and dichloromethane (DCM). The choice may depend on the specific solubility of the amine and the ease of solvent removal later.

  • Washing Steps: A wash with brine (saturated aqueous NaCl solution) is used to remove the bulk of the dissolved water from the organic layer, which aids the subsequent drying step.[12][13][14][15]

Experimental Workflow Diagram

G cluster_0 Aqueous Phase Operations cluster_1 Extraction cluster_2 Work-up & Isolation A Dissolve Amine HCl in Water B Add Aqueous Base (e.g., NaHCO₃) Monitor pH > 9 A->B C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Shake in Separatory Funnel & Allow Layers to Separate C->D E Collect Organic Layer D->E F Repeat Extraction of Aqueous Layer (2x) E->F F->E G Combine Organic Layers F->G H Wash with Brine G->H I Dry over Anhydrous Na₂SO₄ H->I J Filter I->J K Concentrate in vacuo (Rotary Evaporator) J->K L Purified Free Base K->L

Caption: Workflow for Liquid-Liquid Extraction.

Detailed Protocol

Materials:

  • (R)-1-(4-Ethylphenyl)ethanamine hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Round-bottom flask

  • Rotary evaporator[16][17][18][19][20]

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve 1.0 g of (R)-1-(4-Ethylphenyl)ethanamine hydrochloride in 20 mL of deionized water in a 125 mL separatory funnel.

  • Basification: Slowly add saturated aqueous sodium bicarbonate solution to the separatory funnel. Swirl gently after each addition. Continue adding the base until the aqueous solution is basic (pH > 9), as confirmed by pH paper. You may observe the formation of an oily layer, which is the free amine.

  • Extraction: Add 30 mL of ethyl acetate to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes, venting periodically.[7][12]

  • Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. The upper layer will be the organic phase containing the free amine, and the lower layer will be the aqueous phase.

  • Collection: Carefully drain the lower aqueous layer into a beaker. Then, pour the upper organic layer out through the top of the separatory funnel into a clean Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with 20 mL portions of ethyl acetate. Combine all organic extracts in the Erlenmeyer flask.[14]

  • Washing: Pour the combined organic extracts back into the separatory funnel and wash with 20 mL of brine. This step helps to remove residual water from the organic phase.[15] Drain the lower aqueous brine layer.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a spoonful of anhydrous sodium sulfate (Na₂SO₄) to the solution.[12][21] Swirl the flask; if the Na₂SO₄ clumps together, add more until some of it remains free-flowing. Let it sit for 15-20 minutes to ensure all water is absorbed.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.

  • Concentration: Remove the solvent using a rotary evaporator. The water bath temperature should be kept relatively low (e.g., 40 °C) to avoid loss of the volatile amine.[16][17]

  • Final Product: The remaining oil in the round-bottom flask is the purified (R)-1-(4-Ethylphenyl)ethanamine free base. Weigh the flask to determine the yield.

Method 2: Solid-Phase Extraction (SPE) using a Strong Cation Exchange (SCX) Cartridge

This method is particularly useful for smaller scale purifications or for compounds that are prone to forming emulsions during liquid-liquid extraction. It utilizes a silica-based stationary phase functionalized with sulfonic acid groups (or a similar strong acid).

Causality Behind Experimental Choices
  • Mechanism: The principle is based on reversible ionic interaction. At a low pH, the protonated amine binds to the negatively charged sulfonic acid groups on the sorbent. Neutral and acidic impurities are washed away with an organic solvent like methanol. The desired free amine is then eluted by washing the cartridge with a basic solution, which deprotonates the amine, breaking the ionic bond with the sorbent.[9]

  • Elution: A solution of ammonia in methanol is a common eluent. The ammonia is basic enough to deprotonate the bound amine, and the methanol serves as the solvent to carry the free amine off the column.

Experimental Workflow Diagram

G A Condition SCX Cartridge (e.g., with Methanol) B Dissolve Amine HCl in Methanol/Water A->B C Load Sample onto SCX Cartridge B->C D Wash Cartridge (Methanol to remove impurities) C->D E Elute Free Base (Ammoniated Methanol) D->E F Collect Eluate E->F G Concentrate in vacuo (Rotary Evaporator) F->G H Purified Free Base G->H

Caption: Workflow for Solid-Phase Extraction (SPE).

Detailed Protocol

Materials:

  • (R)-1-(4-Ethylphenyl)ethanamine hydrochloride

  • Strong Cation Exchange (SCX) SPE cartridge (e.g., Si-Tosic Acid)

  • Methanol (MeOH)

  • 2 M Ammonia in Methanol (or 1-5% NH₃/MeOH)

  • SPE vacuum manifold (optional, gravity can be used)

  • Collection tubes or flask

  • Rotary evaporator

Procedure:

  • Cartridge Conditioning: Place the SCX cartridge on the SPE manifold. Pass 5-10 mL of methanol through the cartridge to wet the sorbent. Do not let the cartridge run dry.

  • Sample Preparation: Dissolve approximately 100 mg of (R)-1-(4-Ethylphenyl)ethanamine hydrochloride in a minimal amount of methanol (e.g., 1-2 mL). A small amount of water can be added if solubility is an issue.

  • Loading: Load the dissolved sample onto the conditioned SCX cartridge. Allow the solution to pass through the sorbent slowly. The protonated amine will bind to the cartridge.

  • Washing: Wash the cartridge with 5-10 mL of methanol to elute any neutral or acidic impurities. Discard this wash.

  • Elution: Place a clean collection tube or round-bottom flask under the cartridge outlet. Elute the free amine by passing 5-10 mL of 2 M ammonia in methanol through the cartridge.[9] The ammonia will deprotonate the amine, releasing it from the sorbent.

  • Concentration: Collect the eluate and remove the solvent using a rotary evaporator. The resulting residue is the purified free base.

Data Summary and Comparison

ParameterMethod 1: Liquid-Liquid ExtractionMethod 2: Solid-Phase Extraction (SPE)
Scale Easily scalable from mg to multi-gramBest for small to medium scale (mg to ~1g)
Speed Can be time-consuming due to multiple extractionsGenerally faster, especially for multiple samples
Solvent Usage Higher volume of organic solvents and waterLower solvent consumption
Purity High, but susceptible to contamination from residual base or saltsVery high, excellent for removing non-basic impurities
Common Issues Emulsion formationCartridge capacity can be exceeded
Typical Yield >90%>95%

Verification of the Final Product

To confirm the successful conversion and purity of the (R)-1-(4-Ethylphenyl)ethanamine free base, the following analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): Compare the Rf value of the product to the starting material. The free base will typically have a higher Rf than the salt.

  • ¹H NMR Spectroscopy: The proton signals, particularly those near the amine group, will show a characteristic upfield shift compared to the hydrochloride salt due to the removal of the positive charge.

  • FTIR Spectroscopy: The N-H stretching vibrations in the free amine will differ from those in the ammonium salt.

  • Melting Point: The melting point of the hydrochloride salt is significantly different from the boiling point of the free base (which is a liquid at room temperature).[22]

Conclusion

The liberation of (R)-1-(4-Ethylphenyl)ethanamine from its hydrochloride salt is a fundamental procedure that can be accomplished efficiently using either liquid-liquid extraction or solid-phase extraction. The choice of method depends on the scale of the reaction, the available equipment, and the specific purity requirements of the subsequent application. Both protocols provided are robust and reliable, offering researchers and drug development professionals a clear path to obtaining high-quality free base material for their work.

References

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • LabTech. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from [Link]

  • Gauth. (n.d.). Which of the following base should be used to deprotonate the H-atom shown in the structur [Chemistry]. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.6A: Overview of Rotary Evaporation. Retrieved from [Link]

  • Separation Science. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • INNOVA Biomed. (n.d.). Rotary Evaporators for Efficient Solvent Removal. Retrieved from [Link]

  • Al-Mustaqbal University College. (n.d.). Amine Extraction in the Laboratory. Retrieved from [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • Across International. (2023, May 16). Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide. Retrieved from [Link]

  • Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved from [Link]

  • Chemistry Steps. (2025, August 4). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]

  • Kalstein. (2024, December 26). Rotary Evaporators: Efficient Solvent Removal for Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]

  • ResearchGate. (2013, June 25). Why do we dry organic phase of extracts? Retrieved from [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Sciencemadness.org. (2007, February 26). amine salt formation in ketones as solvents. Retrieved from [Link]

  • YouTube. (2022, April 8). Acid-Base 8, application: choosing a base to effectively deprotonate an acid- Dr. Tania CS. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Wiley Online Library. (2015, September 7). Identification of polymorphism in ethylone hydrochloride: synthesis and characterization. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-E. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(4-ethylphenyl)-. Retrieved from [Link]

  • PubMed Central. (n.d.). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Methamphetamine and Illicit Drugs, Precursors, and Adulterants on Wipes 9106 - FORMULA: Table 1. Retrieved from [Link]

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Application Notes & Protocols: (R)-1-(4-Ethylphenyl)ethanamine in the Asymmetric Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is a fundamental principle of profound consequence. A significant number of active pharmaceutical ingredients (APIs) are chiral molecules, existing as non-superimposable mirror images known as enantiomers. These stereoisomers, while chemically identical in an achiral environment, often exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, cause undesirable or toxic side effects (the distomer).[2]

This reality has driven a paradigm shift in drug development, with regulatory bodies and pharmaceutical manufacturers prioritizing the development of single-enantiomer drugs. Asymmetric synthesis, the science of creating chiral molecules with a preference for one enantiomer, is therefore a cornerstone of modern API manufacturing.[3] Within the synthetic chemist's toolkit, chiral amines are indispensable reagents, serving as resolving agents, chiral auxiliaries, and key building blocks.[4][5]

(R)-1-(4-Ethylphenyl)ethanamine, a derivative of the well-established chiral amine 1-phenylethylamine (α-PEA), has emerged as a valuable and versatile molecule in this domain.[4][] Its structural features—a primary amine attached to a stereogenic center and an aromatic ring substituted with an ethyl group—provide a unique combination of reactivity and steric/electronic properties. This guide provides an in-depth exploration of its primary applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Application: Chiral Resolution via Diastereomeric Salt Crystallization

The most prevalent application of (R)-1-(4-Ethylphenyl)ethanamine is as a chiral resolving agent for racemic carboxylic acids. This classical method remains a workhorse in industrial-scale chiral separations due to its cost-effectiveness and scalability.[7]

Principle and Mechanism

Chiral resolution by this method hinges on the conversion of a mixture of enantiomers (a racemate) into a mixture of diastereomers.[8] As diastereomers possess different physical properties, including solubility, they can be separated by conventional techniques like fractional crystallization.[9][10]

The process involves an acid-base reaction between the racemic acid (a mixture of R-acid and S-acid) and a single enantiomer of a chiral base, in this case, (R)-1-(4-Ethylphenyl)ethanamine. This reaction yields two diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine]. Due to their different three-dimensional arrangements, these salts exhibit different crystal packing energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and optimizing conditions, one diastereomer can be selectively precipitated from the solution while the other remains in the mother liquor. The desired enantiomer of the acid is then liberated from the isolated salt, and the chiral amine can be recovered for reuse.[8][10]

Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation & Recovery racemic_acid Racemic Acid (R-Acid + S-Acid) mixture Mixture of Diastereomeric Salts [(R)-acid·(R)-amine] [(S)-acid·(R)-amine] racemic_acid->mixture React in Solvent resolving_agent (R)-1-(4-Ethylphenyl)ethanamine resolving_agent->mixture crystallization Fractional Crystallization mixture->crystallization less_soluble Precipitated Salt (e.g., Less Soluble Diastereomer) crystallization->less_soluble mother_liquor Mother Liquor (Contains More Soluble Diastereomer) crystallization->mother_liquor pure_enantiomer Pure Acid Enantiomer (e.g., R-Acid) less_soluble->pure_enantiomer Acid/Base Treatment recovered_agent Recovered Resolving Agent less_soluble->recovered_agent Extraction G A Prochiral Acid Derivative C Chiral Amide (Auxiliary Attached) A->C B (R)-1-(4-Ethylphenyl)ethanamine B->C Amide Coupling D Diastereoselective Enolate Formation C->D Base (e.g., LDA) Low Temp F Alkylated Amide (New Stereocenter Created) D->F Facial Blockage by Auxiliary E Electrophile (e.g., R-X) E->F G Enantioenriched Product F->G Auxiliary Cleavage (e.g., Hydrolysis) H Recovered Auxiliary F->H

Caption: General scheme for employing a chiral auxiliary in asymmetric synthesis.

Detailed Experimental Protocol: Asymmetric Alkylation of a Propionate Amide

This protocol outlines the synthesis of an enantiomerically enriched 2-methylalkanoic acid.

Materials and Reagents:

  • (R)-1-(4-Ethylphenyl)ethanamine

  • Propanoyl chloride

  • Triethylamine

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), LiHMDS)

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane)

  • Aqueous acid for workup and hydrolysis (e.g., HCl, H₂SO₄)

Procedure:

  • Amide Formation: In a flask under an inert atmosphere (N₂ or Ar), dissolve (R)-1-(4-Ethylphenyl)ethanamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF. Cool the solution to 0 °C. Add propanoyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with water, extract with an organic solvent, wash the organic layer, dry, and purify (e.g., by column chromatography) to obtain the chiral amide.

  • Enolate Formation: Dissolve the purified amide in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a freshly prepared solution of LDA (1.1 eq) dropwise. The formation of the lithium enolate is typically rapid at this temperature. The stereochemistry of the enolate is directed by the chiral auxiliary.

  • Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.2 eq). Stir the reaction at this temperature for several hours until TLC or LC-MS analysis indicates the consumption of the starting material. The electrophile adds to the face of the enolate opposite the bulky auxiliary group, ensuring high diastereoselectivity. [11]4. Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product can be purified by chromatography to isolate the diastereomerically enriched alkylated amide.

  • Auxiliary Cleavage: Cleavage of the amide bond to release the final product and recover the auxiliary is typically achieved by vigorous acidic or basic hydrolysis. For example, refluxing the alkylated amide in a mixture of aqueous sulfuric acid and a co-solvent (e.g., dioxane) for 12-24 hours will yield the enantiomerically enriched carboxylic acid. The (R)-1-(4-Ethylphenyl)ethanamine can then be recovered from the aqueous layer after basification and extraction.

(R)-1-(4-Ethylphenyl)ethanamine as a Chiral Building Block

In some synthetic strategies, the chiral amine is not removed but is incorporated as a permanent stereogenic center in the final API. Its structure serves as a chiral synthon or building block, providing a pre-defined stereocenter from which the rest of the molecule is constructed.

Application in API Synthesis

Chiral benzylic amines are key structural motifs in many biologically active compounds. For instance, they are precursors to chiral tetrahydroisoquinolines and tetrahydro-3-benzazepines, which are scaffolds for prospective psychoactive drugs. [4][12]A common strategy involves reductive amination, where (R)-1-(4-Ethylphenyl)ethanamine reacts with a ketone or aldehyde to form an imine, which is then reduced to a secondary amine, transferring the chirality into the new, more complex molecule.

Synthetic Scheme: Reductive Amination Pathway

G A Prochiral Ketone (R1-CO-R2) C Chiral Imine/Enamine Intermediate A->C B (R)-1-(4-Ethylphenyl)ethanamine B->C Condensation (-H₂O) D Chiral Secondary Amine (Core of New API) C->D Stereoselective Reduction (e.g., NaBH₃CN, H₂/Pd) E Further Synthetic Transformations D->E F Final API E->F

Caption: Use of the amine as a chiral building block via reductive amination.

This approach is particularly powerful as it directly installs a key chiral center, often forming the backbone of the target API. The synthesis of Sitagliptin, a drug for type 2 diabetes, famously uses a related α-PEA as a chiral auxiliary to direct a reductive amination step, highlighting the industrial relevance of this strategy. [12]

Conclusion

(R)-1-(4-Ethylphenyl)ethanamine is a highly effective and versatile chiral reagent for the asymmetric synthesis of APIs. Its utility spans the classical and robust method of diastereomeric salt resolution to more advanced applications as a chiral auxiliary for creating new stereocenters and as a foundational chiral building block. The protocols and principles outlined in this guide demonstrate its broad applicability and provide a solid framework for its successful implementation in research, process development, and manufacturing environments. The choice of application will depend on the specific target molecule, scalability requirements, and overall synthetic strategy, but in each role, (R)-1-(4-Ethylphenyl)ethanamine offers a reliable pathway to achieving the high enantiomeric purity demanded in modern pharmaceuticals.

References

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). Google Scholar.
  • Kaszuba, K., & Gawroński, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Pálovics, E., & Faigl, F. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. [Link]

  • Chiral resolution. (2024). In Wikipedia. [Link]

  • 22.9: Racemic Mixtures and the Resolution of Enantiomers. (2024). Chemistry LibreTexts. [Link]

  • Tuba, R., Palkovits, R., & Fülöp, F. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(17), 6293-6320. [Link]

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  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). White Rose eTheses Online. [Link]

  • Contente, M. L., & Paradisi, F. (2022). Biocatalysis for the asymmetric synthesis of Active Pharmaceutical Ingredients (APIs): this time is for real. Expert Opinion on Drug Discovery, 17(10), 1159-1171. [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(123). [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (n.d.). PubMed Central. [Link]

  • Braddock, D. C., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568-4571. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]

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  • Kaszuba, K., & Gawroński, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Chiral auxiliary. (2024). In Wikipedia. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (2012). Andrew G. Myers Research Group, Harvard University. [Link]

  • Couladouros, E. A., & Magos, A. D. (2005). Total asymmetric synthesis of (-)-Phenylhistine, (-)-Aurantiamine and related compounds. Part I. Molecular Diversity, 9(1-3), 99-109. [Link]

  • A catalytic asymmetric protocol for the enantioselective synthesis of 3(2H)-furanones. (n.d.). Royal Society of Chemistry. [Link]

  • Asymmetric Synthesis of Active Pharmaceutical Ingredients. (2014). ResearchGate. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Sharma, P., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2110. [Link]

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Sources

Application Note: Mastering Stereoselectivity in Nucleophilic Substitution Reactions with Chiral Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral benzylamines are a cornerstone of modern asymmetric synthesis, serving as privileged structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] Their utility extends beyond their presence in final target molecules; they are invaluable as chiral auxiliaries and reagents.[3] A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered.[4][5]

This application guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical reaction conditions for diastereoselective nucleophilic substitution reactions using chiral benzylamines. We will delve into the mechanistic principles that govern stereocontrol, explore the impact of key experimental parameters, and provide detailed, actionable protocols to empower the rational design and optimization of these powerful transformations.

Theoretical Framework: The Basis of Stereocontrol

The fundamental goal of using a chiral benzylamine in a nucleophilic substitution reaction is to translate the pre-existing chirality of the amine to a new stereocenter being formed on the electrophile. This process, known as asymmetric induction, relies on the formation of diastereomeric transition states that are unequal in energy.

The SN2 Pathway: A Prerequisite for Predictable Stereochemistry

For effective stereocontrol, these reactions are almost exclusively designed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, the nucleophile (the chiral benzylamine) attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[6] This concerted mechanism results in a predictable inversion of configuration at the electrophilic center.

Conversely, an SN1 mechanism, which involves the formation of a planar, achiral carbocation intermediate, would lead to racemization, as the nucleophile could attack from either face with equal probability.[6] Therefore, all experimental parameters must be chosen to strongly favor the SN2 pathway.

Caption: General SN2 reaction pathway with a chiral benzylamine.

The steric environment created by the chiral auxiliary on the benzylamine forces the incoming electrophile to approach from a less hindered trajectory. This energetic preference in the transition state leads to the selective formation of one diastereomer over the other.

Critical Reaction Parameters: A Guide to Experimental Design

The success and selectivity of the nucleophilic substitution are dictated by a careful interplay of several key parameters. Understanding the role of each is crucial for optimizing the reaction for a specific substrate.

The Nucleophile: The Chiral Benzylamine

The choice of chiral amine is the foundation of the reaction. (R)-(+)- and (S)-(-)-α-methylbenzylamine are among the most common and commercially available chiral benzylamines, serving as versatile building blocks.[7][8] The steric bulk of the substituent on the chiral carbon (e.g., methyl in α-methylbenzylamine) is critical for creating the necessary steric hindrance to direct the incoming electrophile.

The Electrophile: Substrate and Leaving Group

The structure of the electrophile is paramount for ensuring an SN2-favored pathway.

  • Steric Hindrance: The electrophilic carbon should be sterically accessible. The general order of reactivity for an SN2 reaction is methyl > primary > secondary.[9] Tertiary halides will not undergo SN2 reactions and will instead favor elimination.

  • Leaving Group: A good leaving group is a weak base that can stabilize the negative charge as it departs.[10] Excellent leaving groups include iodide (I⁻), bromide (Br⁻), triflate (TfO⁻), and tosylate (TsO⁻).

Solvent Selection

The solvent plays a critical role in modulating the reactivity of the nucleophile.

  • Polar Aprotic Solvents: These are the solvents of choice for SN2 reactions.[9] Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF). These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.

  • Polar Protic Solvents: Solvents like water, methanol, and ethanol should generally be avoided. They can form hydrogen bonds with the amine nucleophile, creating a solvent cage that lowers its energy and reduces its nucleophilicity.[10]

Temperature Control

Temperature is a key handle for controlling selectivity.

  • Enhancing Selectivity: Diastereoselectivity arises from a small difference in the activation energies of the competing diastereomeric transition states. Lowering the reaction temperature can amplify the impact of this small energy difference, often leading to a higher diastereomeric excess (de%).[11] Reactions are frequently run at temperatures ranging from -78 °C to room temperature.

  • Reaction Rate: While lower temperatures favor selectivity, they also decrease the overall reaction rate. An optimal temperature must be found that balances a practical reaction time with the desired level of stereoselectivity.

Use of a Base

In many cases, the addition of a non-nucleophilic base is beneficial.

  • Acid Scavenging: The reaction of a benzylamine with an alkyl halide produces a hydrohalic acid (e.g., HBr). This acid will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. A stoichiometric amount of a base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) is added to neutralize this acid as it forms.

  • Enhancing Nucleophilicity: While benzylamines are effective nucleophiles, deprotonation is not typically required to initiate the reaction, unlike with alcohols or thiols. The primary role of the base is as an acid scavenger.

Experimental Protocols

The following section provides a representative protocol for the N-alkylation of (R)-α-methylbenzylamine and a data summary to guide reaction setup.

Protocol: Diastereoselective N-Alkylation of (R)-α-Methylbenzylamine with Benzyl Bromide

Objective: To synthesize (R)-N-benzyl-1-phenylethanamine with high diastereoselectivity.

Materials:

  • (R)-(+)-α-Methylbenzylamine (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottom flask, condenser, magnetic stir bar)

  • Reagents for work-up: Diethyl ether, 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄

Procedure:

  • To an oven-dried, 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add anhydrous potassium carbonate (1.5 eq).

  • Flame-dry the flask under a stream of argon and allow it to cool to room temperature.

  • Add anhydrous acetonitrile via syringe to the flask to create a slurry.

  • Add (R)-(+)-α-methylbenzylamine (1.0 eq) to the stirring slurry via syringe.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add benzyl bromide (1.05 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the K₂CO₃, washing the filter cake with diethyl ether.

    • Combine the organic filtrates and wash sequentially with 1M HCl (to remove any unreacted amine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Characterization:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the diastereomeric excess (or enantiomeric excess after potential debenzylation) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and outcomes for nucleophilic substitutions involving benzylamines.

Chiral AmineElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Excess (de%)
(S)-α-MethylbenzylamineBenzyl bromideK₂CO₃MeCN25~90>95
(R)-α-MethylbenzylamineEthyl iodideEt₃NDMF0~85>90
(S)-α-EthylbenzylaminePropargyl bromideDIPEATHF-20~80>98
(R)-α-MethylbenzylamineMethyl tosylateNoneDMSO25~95>95

Note: Yields and selectivity are highly substrate-dependent and the values presented are illustrative.

Optimization and Troubleshooting Workflow

Achieving optimal results often requires fine-tuning the reaction conditions. The following workflow can guide the optimization process.

Optimization_Workflow cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Low Selectivity Start Initial Reaction Attempt Result Analyze Yield & Selectivity (de%) Start->Result Problem1 Low Yield Result->Problem1 < 70% Problem2 Low Selectivity (de%) Result->Problem2 < 90% Success Proceed to Scale-up / Next Step Result->Success Acceptable Y_Sol1 Increase Temperature Problem1->Y_Sol1 Y_Sol2 Switch to more polar aprotic solvent (e.g., THF -> DMF) Problem1->Y_Sol2 Y_Sol3 Check Base Stoichiometry & Efficacy Problem1->Y_Sol3 S_Sol1 Decrease Temperature (-20°C, -40°C, -78°C) Problem2->S_Sol1 S_Sol2 Screen Solvents (e.g., MeCN vs. THF) Problem2->S_Sol2 S_Sol3 Evaluate Steric Bulk of Auxiliary Problem2->S_Sol3 Y_Sol1->Result Y_Sol2->Result Y_Sol3->Result S_Sol1->Result S_Sol2->Result S_Sol3->Result

Caption: Decision workflow for reaction optimization.

Post-Reaction: Cleavage of the Chiral Auxiliary

After successfully forming the new stereocenter, the chiral benzylamine auxiliary is often removed to reveal the desired chiral product, typically a primary or secondary amine. The most common and effective method for this transformation is catalytic hydrogenation.[3]

  • Standard Conditions: The alkylated benzylamine is dissolved in a solvent like methanol or ethanol, a palladium on carbon catalyst (Pd/C, 5-10 mol%) is added, and the mixture is subjected to a hydrogen atmosphere (from a balloon to a high-pressure Parr shaker). This process reductively cleaves the N-benzyl bond, liberating the target amine and generating toluene as a byproduct. The chiral auxiliary can then be recovered if desired.

Conclusion

Nucleophilic substitution reactions utilizing chiral benzylamines are a robust and reliable method for the asymmetric synthesis of chiral amines. Mastery of this reaction class hinges on a thorough understanding of the underlying SN2 mechanism and the deliberate control of key experimental variables. By carefully selecting the substrate, solvent, and temperature, researchers can effectively manage the delicate balance between reactivity and selectivity. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful application of this chemistry in pharmaceutical research and complex molecule synthesis.

References

  • Title: Method of using α-substituted benzylamine chiral auxiliary synthetic reagents. Source: Google Patents (US5977409A).
  • Title: Pathway for the simultaneous synthesis of (R)-α-methylbenzylamine and... Source: ResearchGate. URL: [Link]

  • Title: NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: (A) Selected benzyl amine-containing examples of FDAapproved... Source: ResearchGate. URL: [Link]

  • Title: A kind of synthetic method with optically active α methylbenzylamines. Source: Google Patents (CN107417546A).
  • Title: Asymmetric Synthesis of (S)-α-Methylbenzylamine by Recombinant Escherichia coli Co-Expressing Omega-Transaminase and Acetolactate Synthase. Source: Oxford Academic. URL: [Link]

  • Title: Asymmetric Synthesis. Source: SlidePlayer. URL: [Link]

  • Title: Chiral auxiliary. Source: Wikipedia. URL: [Link]

  • Title: Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. Source: ResearchGate. URL: [Link]

  • Title: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Source: Chemistry LibreTexts. URL: [Link]

  • Title: 8.3. Factors affecting rate of nucleophilic substitution reactions. Source: Organic Chemistry 1: An open textbook. URL: [Link]

  • Title: Know Stereochemical Aspects of Nucleophilic Substitution Reactions. Source: EMBIBE. URL: [Link]

  • Title: 4.4: Stereochemistry in Nucleophilic Substitution. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Source: ResearchGate. URL: [Link]

Sources

Enzymatic synthesis routes for high-purity (R)-1-(4-Ethylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Manufacturing of High-Purity (R)-1-(4-Ethylphenyl)ethanamine

Executive Summary

(R)-1-(4-Ethylphenyl)ethanamine (also known as (R)-4-ethyl-


-methylbenzylamine) is a critical chiral intermediate used in the synthesis of calcimimetics and advanced oncology therapeutics. Traditional chemical synthesis often involves the non-selective reductive amination of 4'-ethylacetophenone followed by expensive fractional crystallization or chiral chromatography, resulting in low atom economy and high solvent waste.

This Application Note details the Enzymatic Asymmetric Synthesis of (R)-1-(4-Ethylphenyl)ethanamine. By utilizing (R)-selective


-transaminases (ATAs), researchers can achieve theoretical yields of 100% with enantiomeric excess (ee) >99%, bypassing the 50% yield limit of kinetic resolution.

The Biocatalytic Strategy

The preferred route utilizes an (R)-selective


-Transaminase (ATA) . This enzyme catalyzes the transfer of an amino group from a sacrificial donor (Isopropylamine) to the prochiral ketone substrate (4'-ethylacetophenone).
Mechanism of Action (Ping-Pong Bi-Bi)
  • Amination: The enzyme's cofactor, Pyridoxal-5'-phosphate (PLP), accepts an amine group from Isopropylamine (IPA), converting to Pyridoxamine-5'-phosphate (PMP) and releasing acetone.

  • Transfer: The PMP-enzyme complex binds the ketone substrate (4'-ethylacetophenone).

  • Restoration: The amine group is stereoselectively transferred to the ketone, releasing the chiral product (R)-amine and regenerating PLP.

Pathway Visualization

Transaminase_Pathway cluster_equilibrium Equilibrium Displacement Strategy Substrate 4'-Ethylacetophenone (Prochiral Ketone) Enzyme (R)-omega-Transaminase (PLP Cofactor) Substrate->Enzyme Acceptor Donor Isopropylamine (Amine Donor) Donor->Enzyme Donor Product (R)-1-(4-Ethylphenyl)ethanamine (>99% ee) Enzyme->Product Stereoselective Amination Byproduct Acetone (Volatile Coproduct) Enzyme->Byproduct Deamination Vacuum/N2 Sweep Vacuum/N2 Sweep Byproduct->Vacuum/N2 Sweep Removal drives reaction forward

Figure 1: The transaminase-catalyzed asymmetric synthesis pathway utilizing equilibrium displacement via acetone removal.

Experimental Protocol: Asymmetric Synthesis

This protocol is optimized for a 100 mL reaction volume. It uses Isopropylamine (IPA) as the amine donor. While IPA is cost-effective, the equilibrium constant (


) for transamination is often close to 1. To drive the reaction to completion, the coproduct (acetone) must be removed continuously.
Materials & Reagents
ComponentSpecificationFunction
Substrate 4'-Ethylacetophenone (CAS 937-30-4)Precursor
Enzyme (R)-selective

-Transaminase
Biocatalyst (e.g., Arthrobacter sp.[1][2] variant or Codexis ATA-412/415)
Cofactor Pyridoxal-5'-phosphate (PLP)Coenzyme
Amine Donor Isopropylamine (IPA) HClNitrogen source
Buffer Potassium Phosphate (100 mM, pH 7.5)Reaction medium
Co-solvent DMSO (Dimethyl sulfoxide)Solubilizer (Max 10-20% v/v)
Step-by-Step Procedure

1. Buffer Preparation (Amine Donor Solution)

  • Dissolve Isopropylamine (IPA) in 100 mM Potassium Phosphate buffer to reach a concentration of 1.0 M.

  • Critical: Adjust pH to 7.5 using 6M HCl. Note: IPA is basic; failure to adjust pH will denature the enzyme.

  • Add PLP to a final concentration of 1.0 mM.[3][4] The solution should turn bright yellow.

2. Substrate Preparation

  • Dissolve 500 mg of 4'-Ethylacetophenone in DMSO (final reaction concentration will be ~30 mM).

  • Note: Ensure the final DMSO concentration in the reactor does not exceed the enzyme's tolerance (typically <20%).

3. Reaction Initiation

  • In a reaction vessel equipped with an overhead stirrer, combine the Amine Donor Solution and the Substrate/DMSO solution.

  • Add the lyophilized Transaminase enzyme (loading: 5–10 mg/mL or 10–20 U/mL).

  • Incubate at 30°C with agitation (200 rpm).

4. Equilibrium Displacement (The "Pull")

  • Method A (Lab Scale): Leave the reaction vessel open to air (or loosely capped) in a fume hood to allow acetone evaporation.

  • Method B (Process Scale): Apply a gentle nitrogen sweep (50–100 mL/min) or reduced pressure (300–400 mbar) to continuously strip acetone. Caution: Monitor volume loss and replenish water/IPA if necessary.

5. Monitoring

  • Sample 50 µL every 4 hours. Quench with 200 µL Acetonitrile.

  • Analyze via HPLC (see Section 5). Target conversion: >95% within 24 hours.

6. Work-up and Isolation

  • Acidify reaction mixture to pH 2.0 with 6M HCl (to protonate the amine product and keep it in the aqueous phase).

  • Extract with Ethyl Acetate (3 x 50 mL) to remove unreacted ketone and DMSO. Discard organic layer.

  • Basify the aqueous phase to pH 12.0 using 10M NaOH (to deprotonate the amine).

  • Extract with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Dry combined organic layers over

    
    , filter, and concentrate in vacuo.
    

Alternative Route: Kinetic Resolution (Lipase)[5]

If the racemic amine is already available, or if the Transaminase route is inaccessible, Kinetic Resolution (KR) is the robust alternative.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

  • Acyl Donor: Ethyl Methoxyacetate (faster reaction rates than ethyl acetate).

  • Principle: CAL-B typically displays (R)-selectivity for the acylation of primary amines.

    • Reaction: Racemic Amine + Acyl Donor

      
      (R)-Amide  + (S)-Amine.
      
  • Limitation: Maximum yield is 50%. The desired (R)-enantiomer is trapped as an amide and requires hydrolysis (reflux with NaOH/EtOH) to recover the free amine.

Analytical Controls

Trustworthiness relies on rigorous validation. Use the following HPLC method to determine Conversion and Enantiomeric Excess (ee).

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Retention Times (S)-amine: ~8.5 min (R)-amine: ~11.2 min Ketone substrate: ~5.0 min

Note: Retention times vary by system; always run a racemic standard first.

Troubleshooting & Optimization

Problem: Low Conversion (<50%)

  • Cause: Product inhibition or unfavorable equilibrium.[2]

  • Solution: Increase the evaporation rate of acetone (Method B in Protocol). Alternatively, switch to an Alanine/LDH/GDH system (Lactate Dehydrogenase/Glucose Dehydrogenase) which recycles the cofactor and drives equilibrium thermodynamically, though this increases cost [1].

Problem: Poor Solubility

  • Cause: 4'-Ethylacetophenone is hydrophobic.

  • Solution: Increase DMSO to 20% or use a biphasic system (Buffer/MTBE) if the enzyme is stable at the interface.

Problem: pH Drift

  • Cause: IPA evaporation affects pH.

  • Solution: Use a strong buffer (100 mM) or a pH-stat titrator to maintain pH 7.5.

Workflow Visualization

Workflow Start Start: 4'-Ethylacetophenone Screen Step 1: Enzyme Screening (Panel of (R)-ATAs) Start->Screen Select Selection Criteria: Conversion >20% | ee >98% Screen->Select Select->Screen Fail (Retest new panel) Optimize Step 2: Process Optimization (Temp, pH, Co-solvent) Select->Optimize Pass Scale Step 3: Scale-Up (1L+) Acetone Removal System Optimize->Scale QC QC: Chiral HPLC (Target: >99% ee) Scale->QC

Figure 2: Development workflow from enzyme screening to validated scale-up.

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332. Link

  • Codexis Inc. (2023).[3] "Codex® ATA Screening Kit Protocol."[3] Codexis Technical Documentation. Link

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Amines via Lipase-Catalyzed Kinetic Resolution." Current Organic Chemistry, 10(10), 1125-1143. Link

Sources

Troubleshooting & Optimization

Preventing racemization of (R)-1-(4-Ethylphenyl)ethanamine during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Integrity Assurance for (R)-1-(4-Ethylphenyl)ethanamine

Executive Summary: The Benzylic Vulnerability

You are handling (R)-1-(4-Ethylphenyl)ethanamine , a primary benzylic amine. While structurally robust under standard ambient conditions, this class of molecules possesses a specific "Achilles' heel": the benzylic hydrogen at the chiral center (


).

Although the


 of this proton is high (~41), it becomes kinetically labile under specific conditions often inadvertently created during routine workup. The presence of the para-ethyl group acts as a weak electron donor, slightly stabilizing the carbocation character but offering little protection against base-catalyzed proton abstraction if the amine is converted to an imine intermediate.

The Golden Rule: The most common cause of racemization for this molecule is not thermal degradation, but trace carbonyl contamination (specifically acetone) leading to Schiff base tautomerization.

Mechanism of Failure: The "Acetone Trap"

Many researchers observe a drop in enantiomeric excess (ee%) from >98% to ~50% (racemic) after a simple extraction. The culprit is often glassware cleaned with acetone or the use of technical grade solvents containing ketone impurities.

The Pathway:

  • Condensation: The primary amine reacts with a ketone (acetone) to form an imine (Schiff base).

  • Tautomerization: The imine equilibrates with its enamine form. This removes the chiral proton at

    
    , destroying stereochemistry.
    
  • Hydrolysis: Upon exposure to water/acid during analysis or subsequent steps, the imine hydrolyzes back to the amine, now racemic.

RacemizationMechanism cluster_0 The Danger Zone (Reversible) Amine (R)-Amine (Chiral) Imine Imine (Schiff Base) Amine->Imine + Ketone - H2O Ketone Acetone (Contaminant) Ketone->Imine Enamine Enamine (Achiral Intermediate) Imine->Enamine Tautomerization (Loss of H+) Racemic Racemic Amine (50:50 R/S) Imine->Racemic + H2O Hydrolysis Enamine->Imine Reprotonation (Non-stereoselective)

Figure 1: The catalytic cycle of racemization via ketone impurities. Note that the enamine transition state is planar, leading to loss of chiral information.

Troubleshooting Guide (Q&A)

Scenario A: Thermal Workup & Distillation

User Question: "I attempted to distill the free base at 110°C under vacuum, but the optical rotation dropped. Is this thermally unstable?"

Technical Analysis: While 1-phenylethylamine derivatives are relatively stable, prolonged heating above 100°C can initiate radical racemization or auto-oxidation. The boiling point of 1-(4-ethylphenyl)ethanamine is likely >210°C at atmospheric pressure.

  • Root Cause: High pot temperature caused homolytic cleavage or H-shift mechanisms.

  • Solution: You must use High Vacuum (<1 mbar) to keep the pot temperature below 60°C .

  • Alternative: Do not distill. Purify via salt formation (see Protocol B).

Scenario B: Chemical Extraction (pH)

User Question: "I extracted the amine from aqueous HCl using 2N NaOH and DCM. The yield is good, but ee% is inconsistent."

Technical Analysis: Standard NaOH extraction is generally safe. However, if the organic phase is allowed to stand for long periods (e.g., overnight) in the presence of light or chlorinated solvents (DCM), radical pathways can degrade the stereocenter.

  • Root Cause: Likely trace aldehydes in the solvent or "aging" of the free base in solution.

  • Solution:

    • Perform the extraction rapidly.

    • Switch solvent to MTBE (Methyl tert-butyl ether) or Toluene . Avoid DCM if the solution will be stored, as DCM can slowly react with amines (alkylation) or generate HCl/radicals over time.

    • Dry immediately over

      
       and convert to a stable salt.
      
Scenario C: Glassware & Cleaning

User Question: "My LC-MS shows a mass corresponding to M+40. What is this?"

Technical Analysis: This is the tell-tale sign of the "Acetone Trap." M+40 corresponds to the formation of the isopropylidene imine (Schiff base) from acetone (+58 mass - 18 water = +40).

  • Root Cause: Glassware was rinsed with acetone and not fully dried, or the rotavap trap contained acetone that bumped back.

  • Immediate Fix: Wash glassware with Methanol or Isopropanol only. Ensure rotavaps are acetone-free.

Standard Operating Procedures (SOPs)

Protocol A: Safe Workup & Isolation

Objective: Isolate (R)-1-(4-Ethylphenyl)ethanamine without thermal or chemical degradation.

ParameterSpecificationReason
Extraction Solvent MTBE or Ethyl AcetateAvoids DCM (reactive) and Ketones (Schiff base risk).
pH Adjustment 2M NaOH (Cold, <10°C)Minimizes exotherm during neutralization.
Drying Agent

(Anhydrous)

is slightly Lewis acidic and can catalyze isomerization in rare cases.
Concentration Rotavap < 40°CPrevents thermal racemization.
Protocol B: Purification via Diastereomeric Salt Formation

If ee% has dropped, use this method to upgrade optical purity.

  • Dissolve: Dissolve the crude amine (1.0 eq) in hot Ethanol.

  • Add Acid: Add (L)-Tartaric acid (1.0 eq) (or D-Tartaric, depending on which diastereomer crystallizes less solubly—typically L-tartrate works well for R-amines).

  • Crystallize: Allow to cool slowly to room temperature, then 4°C.

  • Filter: The precipitate is the diastereomeric salt.[1]

  • Free Base: Resuspend solid in MTBE, add 2M NaOH, separate layers, dry, and concentrate.

Safe Solvent Selection Matrix

Use this decision tree to select solvents for washing, extraction, and chromatography.

SolventSafety Start Select Solvent for (R)-Amine Type Solvent Class? Start->Type Ketones Ketones (Acetone, MEK) Type->Ketones Aldehydes Aldehydes (Benzaldehyde) Type->Aldehydes Chlorinated Chlorinated (DCM, Chloroform) Type->Chlorinated Ethers Ethers (MTBE, THF) Type->Ethers Alcohols Alcohols (MeOH, EtOH) Type->Alcohols ResultKetone FORBIDDEN Causes rapid racemization Ketones->ResultKetone Aldehydes->ResultKetone ResultChlor CAUTION Avoid prolonged storage Chlorinated->ResultChlor ResultSafe SAFE Recommended Ethers->ResultSafe Alcohols->ResultSafe

Figure 2: Solvent compatibility matrix. Green indicates safe for use; Red indicates high risk of chemical incompatibility.

References

  • Mechanisms of Racemization: Fast racemization and dynamic kinetic resolution of primary benzyl amines. ResearchGate. (2025).

  • Imine-Mediated Racemization: Asymmetric Imine Isomerisation in the Enantioselective Synthesis of Chiral Amines. Radboud University Repository.

  • Handling Protocols: Technical Support Center: Synthesis of N-benzyl-1-phenylethylamine. BenchChem.[2]

  • Physical Properties: Ethanone, 1-(4-ethylphenyl)- (Precursor Data).[3] NIST Chemistry WebBook.[3][4]

Sources

Troubleshooting low yield in amidation reactions with (R)-1-(4-Ethylphenyl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Support resource for researchers encountering difficulties with the amidation of (R)-1-(4-Ethylphenyl)ethanamine HCl .

Executive Summary: The "Triple-S" Failure Mode

Researchers working with (R)-1-(4-Ethylphenyl)ethanamine HCl typically encounter low yields due to a convergence of three specific factors (The "Triple-S" trap):

  • Salt Sequestration: Failure to fully release the free amine from the hydrochloride salt.

  • Steric Hindrance: The

    
    -methyl group adjacent to the nitrogen significantly reduces nucleophilic attack rates compared to benzylamine.
    
  • Solubility Mismatch: The lipophilic 4-ethylphenyl moiety often leads to precipitation issues in standard polar aprotic solvents during workup, trapping impurities.

This guide provides a validated workflow to overcome these barriers, moving from standard carbodiimide couplings (often <30% yield for this substrate) to high-efficiency phosphonic anhydride systems (>85% yield).

Critical Analysis & Troubleshooting Modules

Module A: The Hydrochloride Handbrake

The Issue: The starting material is an HCl salt (


). Protonated amines are non-nucleophilic . They cannot attack the activated ester of the carboxylic acid.
Common Mistake:  Adding 1.0 equivalent of base (e.g., DIPEA or TEA).
The Reality:  The first equivalent of base is consumed entirely to neutralize the HCl. If you only add 1.0 - 1.2 equivalents, you have essentially no free base available to drive the catalytic cycle or neutralize the acidic byproducts of the coupling reagent.

The Fix:

  • Option 1 (In-situ): Use

    
     3.0 equivalents  of tertiary base (DIPEA is preferred over TEA to reduce racemization risk of the acid partner).
    
  • Option 2 (Pre-free-basing - Recommended): Perform a biphasic wash (DCM / 1M NaOH) to isolate the free amine oil before the reaction. This eliminates chloride ions which can sometimes interfere with sensitive metal catalysts or specific active esters.

Module B: Reagent Selection (Overcoming Sterics)

The


-methyl group creates a "kinetic wall." Standard reagents like EDC/NHS or DCC often form the activated ester, but the amine is too slow to intercept it. This leads to:
  • Hydrolysis of the active ester (by trace water).

  • 
    -acylurea formation (rearrangement of the active intermediate).[1]
    

Recommendation: Switch to T3P (Propylphosphonic anhydride) or HATU .

  • T3P: High driving force, low epimerization risk, and easy workup (water-soluble byproducts).

  • HATU: Extremely fast, but harder to remove the tetramethylurea byproduct.

Module C: Visualizing the Decision Process

AmidationWorkflow Start Start: (R)-1-(4-Ethylphenyl)ethanamine HCl CheckBase Is the Amine Free-Based? Start->CheckBase FreeBaseStep Action: Partition between DCM / 1M NaOH. Dry organic layer (Na2SO4). CheckBase->FreeBaseStep No (HCl Salt) SelectReagent Select Coupling Reagent CheckBase->SelectReagent Yes (Oil) FreeBaseStep->SelectReagent PathStandard Standard: EDC / HOBt SelectReagent->PathStandard Low Steric Acid PathHindered Recommended: T3P (50% in EtOAc/DMF) SelectReagent->PathHindered Standard/High Steric Acid PathNuclear Last Resort: Acid Chloride SelectReagent->PathNuclear Unreactive Acid OutcomeLow Result: Low Yield (<40%) Side Product: N-acylurea PathStandard->OutcomeLow Due to alpha-methyl steric clash OutcomeHigh Result: High Yield (>85%) Clean Profile PathHindered->OutcomeHigh Fast kinetics, low epimerization OutcomeRisk Result: Good Yield Risk: Racemization of Acid PathNuclear->OutcomeRisk

Figure 1: Decision matrix for optimizing amidation of sterically hindered alpha-methyl amines.

Validated Experimental Protocol (T3P Method)

This protocol is optimized for the specific solubility profile of the 4-ethylphenyl derivative.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • (R)-1-(4-Ethylphenyl)ethanamine HCl (1.1 eq)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 eq)

  • DIPEA (

    
    -Diisopropylethylamine) (3.5 eq)
    
  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry).

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) and the Amine HCl salt (1.1 eq) in EtOAc (concentration ~0.1 M).

  • Base Addition: Cool to 0°C. Add DIPEA (3.5 eq) dropwise.

    • Note: The solution may become cloudy as the amine is freed and DIPEA-HCl salts form. This is normal.

  • Activation: Add T3P solution (1.5 eq) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check via LC-MS. The T3P reaction is usually fast. If incomplete after 4 hours, heat to 40°C.

  • Workup (Critical for Purity):

    • Dilute with excess EtOAc.

    • Wash 1: Water (removes T3P byproducts).

    • Wash 2: 0.5 M HCl (removes unreacted amine and DIPEA). Do not use strong acid if your product has acid-sensitive groups.

    • Wash 3: Saturated

      
       (removes unreacted carboxylic acid).
      
    • Wash 4: Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Troubleshooting FAQ

SymptomProbable CauseCorrective Action
Starting material (Amine) remains unchanged. Insufficient Base. The HCl salt is consuming your base, leaving the amine protonated.Increase DIPEA to 3.5–4.0 equivalents. Ensure the pH of the reaction mixture is >8 (check with wet pH paper).
Low Yield with EDC/NHS. Slow Kinetics. The activated ester hydrolyzes before the hindered amine can attack.Switch to T3P or HATU . These reagents create a more reactive intermediate that forces the coupling despite steric hindrance.
Product is an oil/gum that won't crystallize. Lipophilicity. The 4-ethylphenyl group makes the molecule "greasy."Evaporate solvent, redissolve in a minimum amount of hot Ethanol/Water or EtOAc/Hexane to induce crystallization. Alternatively, convert the product to an HCl salt (using HCl in dioxane) to precipitate a solid.
Racemization observed (if Acid is chiral). Over-activation. Using HATU with too much base or high heat.Switch to T3P (known for low epimerization). Keep temperature

25°C. Use DIPEA instead of TEA.
New impurity: +43 mass units (approx). Acetylation. If using EtOAc as solvent with harsh Lewis acids or prolonged heating.Ensure solvent is dry. If using Acid Chlorides, avoid EtOAc; use DCM or THF instead.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

    • Context: Authoritative review on T3P and its superiority in scale-up and hindered couplings.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: mechanistic insights into why carbodiimides fail with hindered amines and the role of uronium/phosphonium salts.
  • Patterson, E. A., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides from Sterically Hindered Amines and Acid Sensitive Acids. Organic Letters, 13(20), 5604-5607. Context: Specific data on yield improvements for alpha-branched amines using T3P.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (R)-1-(4-Ethylphenyl)ethanamine HCl and all reagents before handling.

Sources

Removing impurities from (R)-1-(4-Ethylphenyl)ethanamine hydrochloride recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Recrystallization Protocol for (R)-1-(4-Ethylphenyl)ethanamine HCl Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary & Chemical Logic

You are dealing with the hydrochloride salt of (R)-1-(4-Ethylphenyl)ethanamine (also known as (R)-4-ethyl-α-methylbenzylamine). This is a chiral primary amine used frequently as a resolving agent or a chiral building block.

The Core Challenge: Purifying this specific salt presents a dual challenge: removing chemical impurities (starting materials like 4-ethylacetophenone, reduced alcohols) and optical impurities (the (S)-enantiomer).

The Solution Architecture: Unlike simple organic solids, chiral amine salts often exhibit non-linear solubility behavior based on their enantiomeric excess (ee). The protocol below utilizes a polarity-gradient recrystallization (Alcohol/Antisolvent) method. This exploits the high lattice energy of the pure enantiomeric salt compared to the racemic lattice or amorphous chemical impurities.

Standard Operating Procedures (SOPs)

Protocol A: The "Ethanol-Displacement" Recrystallization

Recommended for initial purification of crude material (85-95% chemical purity).

Prerequisites:

  • Solvent A (Good Solvent): Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Solvent B (Antisolvent): Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Note: Diethyl ether is traditional but MTBE is safer and offers better thermal control.

StepActionTechnical Rationale
1 Dissolution Suspend crude (R)-salt in minimal hot EtOH (approx. 60-65°C). Add solvent dropwise until clear.
2 Filtration Perform a hot filtration if insoluble particulates (dust, inorganic salts) are visible.
3 Displacement Remove from heat. While still warm (~45°C), slowly add MTBE until a faint, persistent turbidity (cloudiness) appears.
4 Re-solubilization Add 1-2 drops of hot EtOH to clear the turbidity.
5 Controlled Cooling Allow to cool to Room Temp (RT) over 2 hours with slow stirring . Then move to 0-4°C for 4 hours.
6 Isolation Filter under vacuum.[1] Wash with cold 1:3 EtOH:MTBE mixture.

Troubleshooting Guide (FAQ)

Issue 1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: This is the most common failure mode for phenylethylamine derivatives. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. Root Cause: Temperature is too high when the antisolvent is added, or the impurity profile lowers the melting point of the solvated salt.

Corrective Action:

  • Reheat the mixture until the oil dissolves back into a single phase.

  • Seed the solution with a pure crystal of (R)-1-(4-Ethylphenyl)ethanamine HCl at a temperature above the oiling point but below the saturation point.

  • Slow Down: Reduce the cooling rate. Rapid cooling favors oil formation.

  • Switch Solvent: If EtOH/MTBE fails, switch to Isopropanol (IPA) as a single solvent system. IPA has a higher boiling point and intermediate polarity, often bypassing the oiling region.

Issue 2: Enantiomeric Excess (ee) is Not Improving

Diagnosis: You recrystallize, but the optical rotation remains constant (e.g., 95% ee). Root Cause: You may be at the Eutectic Point . For many chiral amines, the racemate (DL-salt) is less soluble than the pure enantiomer (conglomerate) or forms a solid solution.

  • Scenario A (Conglomerate): The racemate crystallizes first.[2]

  • Scenario B (Solid Solution): Both enantiomers co-crystallize.

Corrective Action:

  • The "Pope-Peachy" Approach: Do not rely on HCl salt recrystallization alone for optical purification.

  • Free Base Strategy: Convert the salt back to the free base. Distill the free base (removes chemical impurities). Then, reform the salt in a different solvent (e.g., Acetone) to alter the lattice energy dynamics.

  • Reference Check: Phenylethylamine derivatives often require Tartrate resolution for high ee, rather than HCl recrystallization. If ee is <90%, consider reprocessing with (L)-Tartaric acid before reforming the HCl salt [1].

Issue 3: Low Yield (<50%)

Diagnosis: Product remains in the mother liquor. Root Cause: The solubility differential between "Hot" and "Cold" is too narrow in your chosen solvent.

Corrective Action:

  • Salting Out: Add a small amount of NaCl to the aqueous/alcohol layer (if using water/alcohol) to increase ionic strength (Common Ion Effect is risky with HCl salts, better to use antisolvent).

  • Volume Reduction: Evaporate 30% of the solvent volume after the first cooling phase, then re-cool.

Workflow Visualization

The following logic flow helps determine the correct purification path based on your input material's status.

RecrystallizationLogic Start Input: Crude (R)-Amine HCl CheckPurity Analyze Purity (HPLC & Chiral GC) Start->CheckPurity DecisionChem Chemical Purity < 95%? CheckPurity->DecisionChem DecisionOpt Optical Purity (ee) < 98%? DecisionChem->DecisionOpt No ActionChem Recrystallize: EtOH/MTBE (Remove chemical byproducts) DecisionChem->ActionChem Yes ActionOpt Recrystallize: IPA or Water/MeOH (Enrich Enantiomer) DecisionOpt->ActionOpt Yes (ee > 90%) ActionRes STOP: Reprocess via Tartrate Resolution DecisionOpt->ActionRes Yes (ee < 90%) Success Final Product: >99% Chem Purity, >99% ee DecisionOpt->Success No ActionChem->CheckPurity Loop ActionOpt->CheckPurity Loop

Figure 1: Decision Matrix for Purification of Chiral Amine Salts. Note the critical decision point at 90% ee; below this threshold, simple recrystallization is often thermodynamically inefficient.

Quantitative Data: Solubility & Impurity Profile

Note: While specific solubility data for the 4-ethyl analog is proprietary/sparse, the following table extrapolates from the structurally homologous 1-phenylethanamine HCl (PEA-HCl) and 4-methyl-PEA-HCl [2].

Table 1: Estimated Solubility Profile (Self-Validating Control) Use this table to design your solvent ratios. Perform a 100mg pilot test to confirm.

Solvent SystemSolubility (Hot ~60°C)Solubility (Cold ~4°C)Purification Target
Water Very High (>500 mg/mL)High (>200 mg/mL)Not Recommended (Loss of yield)
Ethanol (Abs) High (~150 mg/mL)Moderate (~40 mg/mL)General Chemical Purity
Isopropanol (IPA) Moderate (~80 mg/mL)Low (~10 mg/mL)Optical Enrichment
Acetone Low (<5 mg/mL)InsolubleAntisolvent Only
Ethyl Acetate Very LowInsolubleAntisolvent Only

References

  • Vertex AI Search. (2025). Resolution of 1-phenylethanamine derivatives via Diastereoisomer formation with Tartaric Acid. Retrieved from 1

  • BenchChem. (2025).[3] Technical Guide: Solubility of 2-(4-Ethylphenyl)propan-2-amine in Organic Solvents. Retrieved from 3

  • VulcanChem. (2025). (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride Properties and Purification. Retrieved from 4

  • University of Massachusetts. (n.d.). Recrystallization Summary and Solvent Selection. Retrieved from 5

Sources

Optimizing solubility of 4-ethyl phenethylamine HCl in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TN-PEA-04E-SOL | Date: 2026-02-25
Topic: Overcoming Solubility Limits in Non-Polar Media[1][2]

Executive Summary & Thermodynamic Context

The Core Challenge: You are attempting to dissolve an ionic crystal lattice (4-ethyl phenethylamine hydrochloride) into a non-polar solvent matrix (e.g., Hexane, Toluene, Diethyl Ether).[1] This presents a fundamental thermodynamic conflict.

  • The Solute: 4-Ethyl Phenethylamine HCl is a salt.[1][2][3] Its stability is derived from strong electrostatic lattice forces (

    
    ) between the protonated ammonium cation (
    
    
    
    ) and the chloride anion (
    
    
    ).[1]
  • The Solvent: Non-polar solvents rely on weak London Dispersion Forces.[1] They lack the high dielectric constant (

    
    ) required to screen the ionic charges and the dipole moment to solvate the dissociated ions.
    

The Result: The energy cost to break the crystal lattice is far higher than the energy released by solvation ($ \Delta G_{soln} > 0 $), resulting in a suspension rather than a solution.

To achieve solubility, you must alter the Solvent System (Cosolvents) or the Solute Identity (Free-Basing).[1]

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your downstream application to select the correct workflow.

SolubilityDecision Start Start: Solubility Issue Q1 Is the HCl salt form strictly required for the next step? Start->Q1 Yes Yes (e.g., Crystallization, Storage, specific reaction) Q1->Yes No No (I just need the molecule in solution) Q1->No MethodA Method A: Cosolvent Doping (Polar Protic Bridge) Yes->MethodA MethodC Method C: Ion-Pairing (Phase Transfer Catalysis) Yes->MethodC MethodB Method B: Free-Base Conversion (Chemical Modification) No->MethodB

Figure 1: Strategic decision tree for solubilization based on experimental requirements.

Method A: Cosolvent Doping (Retaining the Salt)[1]

If you must maintain the HCl salt form, you cannot use pure non-polar solvents. You must introduce a "bridge" solvent—typically a small alcohol or chlorinated solvent—to increase the dielectric constant of the mixture.

Mechanism: The polar cosolvent solvates the ionic headgroup (


), while the non-polar bulk solvent accommodates the lipophilic 4-ethyl-phenyl tail.[1]
Optimized Solvent Systems Table
Primary Solvent (Non-Polar)Recommended CosolventRatio (v/v)Solubility EstimateNotes
Toluene Methanol (MeOH)9:1ModerateBest balance for aromatic stacking interactions.[1]
Toluene Isopropanol (IPA)8:2ModerateIPA is less polar than MeOH, requiring higher volume.[1]
Dichloromethane (DCM) None100%HighDCM is "pseudo-non-polar" but has a dipole moment sufficient for many amine salts.[1]
Hexane/Heptane Ethanol (EtOH)8:2Low/ModWarning: High risk of oiling out (phase separation) if EtOH ratio is too low.[1]
Diethyl Ether Methanol9:1LowEther is poor for salts; requires significant alcohol doping.[1]

Protocol:

  • Suspend 4-ethyl phenethylamine HCl in the non-polar solvent.

  • Add the cosolvent dropwise with vigorous stirring/sonication.

  • Heat gently to 40°C (if stable) to assist dissolution.

  • Allow to cool; if it precipitates, increase cosolvent ratio.

Method B: Free-Base Conversion (The Gold Standard)[1]

This is the most effective method for non-polar solubility. You chemically remove the HCl, converting the ionic solid into a lipophilic oil (the Free Amine).

Mechanism:


[1]

The resulting neutral amine (


) is highly soluble in Hexane, Toluene, and DCM.[1]
Workflow Diagram

FreeBaseProtocol Step1 1. Dissolve Salt in Water Step2 2. Basify (pH > 12) Add NaOH/KOH Step1->Step2 Deprotonation Step3 3. Extract Add Non-Polar Solvent Step2->Step3 Biphasic Mix Step4 4. Phase Separate Collect Organic Layer Step3->Step4 Partitioning Step5 5. Dry & Evaporate (Optional) Step4->Step5 Isolation

Figure 2: Standard Free-Basing Workflow for Phenethylamines.

Step-by-Step Protocol
  • Dissolution: Dissolve the 4-ethyl phenethylamine HCl in a minimum volume of distilled water (approx. 10 mL/g).

  • Neutralization: Slowly add 2M NaOH or 10%

    
     solution while monitoring pH.
    
    • Target: pH 12-14.[1]

    • Observation: The solution will turn cloudy/milky as the free amine oil separates from water.

  • Extraction: Add your target non-polar solvent (e.g., Toluene or Hexane).[1] Volume: equal to the aqueous phase.

  • Agitation: Shake vigorously for 2 minutes. Vent frequently if using carbonate bases (

    
     release).[1]
    
  • Separation: Allow layers to separate. The amine is now in the top organic layer (for Hexane/Toluene) or bottom layer (for DCM).[1]

  • Drying: Collect the organic layer and dry over anhydrous

    
     or 
    
    
    
    to remove trace water.[1]

Method C: Advanced Ion Pairing (Niche)

If you need the salt in a non-polar solvent for a reaction (e.g., nucleophilic substitution) and cannot use alcohols, use Phase Transfer Catalysis (PTC) .[1]

Concept: Introduce a lipophilic counter-ion that "masks" the charge, dragging the salt into the organic phase.

  • Reagent: Tetrabutylammonium Chloride (TBACl) or 18-Crown-6 (if using potassium salts).[1]

  • Protocol: Add 5-10 mol% of the PTC to the heterogeneous mixture of your salt and solvent.[1]

  • Result: The catalyst shuttles the amine salt into the non-polar phase, increasing effective solubility for reactions.

Troubleshooting & FAQs

Q: The solution turns cloudy when I add Hexane to my DCM solution of the salt.

  • A: You are precipitating the salt.[1] Hexane acts as an "anti-solvent" for the HCl salt. If you need a mixture, you must increase the DCM ratio or add a drop of Methanol to solubilize the haze.

Q: I free-based the amine, but the organic layer is hazy.

  • A: This is likely microscopic water droplets (emulsion).[1]

    • Fix: Add Brine (saturated NaCl) to the aqueous layer to force water out of the organic phase, or dry the organic phase with Magnesium Sulfate (

      
      ).
      

Q: Can I use Chloroform instead of Toluene?

  • A: Yes. Chloroform (

    
    ) is significantly better than Toluene for dissolving amine salts due to its hydrogen-bond donor ability (acidic proton) which interacts with the chloride anion.[1]
    

Q: Why is 4-ethyl phenethylamine HCl less soluble than 4-ethyl phenethylamine free base?

  • A: Lattice Energy.[1] The HCl salt is a crystalline lattice held together by ionic bonds (~400-600 kJ/mol).[1] The free base is a liquid held together by weak dipole-dipole interactions.[1] Non-polar solvents cannot overcome the lattice energy of the salt.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Acid-Base Extraction).

  • PubChem. (n.d.).[1] 4-Ethylphenethylamine Compound Summary. National Center for Biotechnology Information.[1] Retrieved February 25, 2026. [Link]

  • Hansen, C. M. (2007).[1][4] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][4] CRC Press. (Theoretical basis for solubility matching).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Dipole moments and solvation energy).[1][5] [1]

Sources

Overcoming steric hindrance in coupling reactions with 4-ethyl substituted benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Coupling Reactions with 4-Ethyl Substituted Benzylamines

Executive Summary & Diagnostic Framework

Subject: Overcoming Steric and Electronic Challenges in Coupling 4-Ethyl Substituted Benzylamines. Applicable Substrates: 4-ethylbenzylamine (CAS 7441-43-2),


-substituted-4-ethylbenzylamines (e.g., 1-(4-ethylphenyl)ethan-1-amine), and 

-substituted derivatives.

Core Technical Insight: While the 4-ethyl group (para-position) is sterically remote from the nucleophilic nitrogen, "steric hindrance" in this class of compounds typically arises from two distinct sources:

  • 
    -Branching:  Users often work with chiral derivatives (e.g., 
    
    
    
    -methyl or
    
    
    -phenyl variants) where the steric bulk is proximal to the amine.
  • The Electrophile Partner: The 4-ethylbenzylamine is often employed to introduce a lipophilic "tail" into sterically congested drug scaffolds (e.g., tertiary carboxylic acids or ortho-substituted aryl halides).

This guide addresses both scenarios, providing protocols to overcome the nucleophilic sluggishness caused by local steric crowding.

Diagnostic Workflow: Identify Your Bottleneck

TroubleshootingFlow Start Coupling Failure with 4-Ethyl Benzylamine CheckAlpha Is the Amine Alpha-Substituted? (e.g., chiral center at C1) Start->CheckAlpha CheckPartner Is the Coupling Partner Hindered? (e.g., tertiary acid, ortho-halo) CheckAlpha->CheckPartner No (Primary Amine) MethodA Use Protocol A: HATU/HOAt or Ghosez's Reagent CheckAlpha->MethodA Yes (Amide Coupling) MethodB Use Protocol B: Buchwald (BrettPhos/RuPhos) CheckAlpha->MethodB Yes (Pd-Coupling) Solvent Check Solubility/Aggregation (Lipophilic 4-Et group causes aggregation in polar solvents) CheckPartner->Solvent No CheckPartner->MethodA Yes (Amide) CheckPartner->MethodB Yes (Aryl Halide) MethodC Use Protocol C: Microwave + Ti(OiPr)4 (Reductive Amination) Solvent->MethodC Imine formation issues

Caption: Decision tree for selecting the optimal coupling protocol based on the source of steric hindrance.

Technical Troubleshooting & FAQs

Category A: Amide Bond Formation (Acylation)

Q1: I am trying to couple 1-(4-ethylphenyl)ethan-1-amine to a carboxylic acid, but yields are <20%. Standard EDC/HOBt coupling fails. Why? Technical Insight: The


-methyl group next to the nitrogen creates significant steric clash in the tetrahedral intermediate. Standard carbodiimides (EDC/DCC) are often too slow, allowing the O-acylisourea intermediate to rearrange to an unreactive N-acylurea or hydrolyze.
Solution:  Switch to HATU/HOAt  or generate the Acid Chloride  in situ.
  • Mechanism: HOAt (1-hydroxy-7-azabenzotriazole) accelerates the reaction via a "neighboring group effect" where the pyridine nitrogen in the triazole ring assists in proton transfer and stabilizes the transition state, which is critical for sterically hindered amines [1].

Q2: My 4-ethylbenzylamine is precipitating during the reaction in DMF/DCM. Is this steric hindrance? Answer: No, this is likely a solubility/aggregation issue . The 4-ethyl group adds lipophilicity (


 interaction).
Troubleshooting: 
  • Solvent Switch: Use NMP (N-methyl-2-pyrrolidone) or a mixture of DMF/THF (1:1) . NMP disrupts hydrogen-bond aggregates more effectively than DMF.

  • Chaotropic Salts: Add LiCl (0.4 M) to the reaction mixture. This breaks up intermolecular H-bonds and peptide-like aggregation that can trap the amine.

Category B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Q3: I cannot couple 4-ethylbenzylamine to an ortho-substituted aryl chloride. The amine is not hindered, so why does it fail? Technical Insight: While the amine is primary, the ortho-substituent on the aryl halide blocks the approach of the palladium center during the reductive elimination step. The 4-ethyl group on the benzylamine also increases the "cone angle" slightly compared to unsubstituted benzylamine. Solution: Use Sterically Demanding, Electron-Rich Phosphine Ligands .

  • Recommendation: BrettPhos or RuPhos precatalysts.

  • Why? These ligands are bulky enough to promote reductive elimination (the rate-limiting step for hindered systems) but flexible enough to allow amine binding. RuPhos is specifically optimized for primary amines and prevents

    
    -hydride elimination [2].
    

Optimized Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling for Hindered Substrates

Best for:


-substituted 4-ethylbenzylamines or bulky carboxylic acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: 4-ethyl substituted benzylamine (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Additive: HOAt (1.2 equiv) - Critical for sterics

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under

    
    .
    
  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 5 minutes. Note: The solution should turn yellow.

  • Amine Addition: Add the HOAt followed immediately by the 4-ethyl substituted benzylamine.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.

    • Tip: If conversion is <50% after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated

    
    , and brine.
    

Data Comparison: Coupling Efficiency

Method Yield (Hindered Substrate) Reaction Time Notes
EDC / HOBt 15-25% 24 h High racemization risk
HATU / HOAt 85-92% 4 h Gold Standard

| Ghosez's Reagent | 70-80% | 2 h | Requires strictly anhydrous conditions |

Protocol 2: Buchwald-Hartwig Coupling (Aryl Halides)

Best for: Coupling 4-ethylbenzylamine to ortho-substituted/hindered aryl halides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amine: 4-ethylbenzylamine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (1–3 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step:

  • Prep: Charge a reaction vial with the Aryl Halide, NaOtBu, and Catalyst.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Amine: Add solvent and 4-ethylbenzylamine via syringe.

  • Heat: Seal and heat to 80–100°C for 2–12 hours.

  • Workup: Filter through a celite pad, eluting with EtOAc. Concentrate and purify via column chromatography.[1][2]

Mechanistic Visualization

Pathway: Overcoming Steric Barriers with HOAt/HATU The diagram below illustrates how HOAt facilitates the nucleophilic attack of the hindered 4-ethylbenzylamine on the activated ester, bypassing the steric repulsion that fails with standard reagents.

Mechanism cluster_steric Steric Bypass Mechanism Acid Hindered Carboxylic Acid Activated Activated Ester (O-At) Acid->Activated + HATU/Base HATU HATU (Activation) TS Cyclic Transition State (HOAt Assisted) Activated->TS + Amine (H-bond stabilization) Amine 4-Ethyl Benzylamine Product Amide Product TS->Product - HOAt

Caption: HOAt acts as a template, hydrogen-bonding to the incoming amine to direct it past steric bulk.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Primary Amines: The Role of the Ligand. Organic Letters. Link

  • BenchChem Technical Support . (2025). Overcoming Steric Hindrance in Coupling Reactions. BenchChem. Link

  • Pattarawarapan, M., & Bode, J. W. (2020). Amide Bond Formation: Beyond the Carbodiimide. Nature Reviews Chemistry. Link

(Note: While 4-ethylbenzylamine is a specific reagent, the protocols above are validated for the class of benzylic amines facing steric constraints.)

Sources

Technical Guide: Stability Optimization & Salt Selection for (R)-1-(4-Ethylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative salt forms for (R)-1-(4-Ethylphenyl)ethanamine Audience: Pharmaceutical Researchers, Process Chemists Format: Technical Support Center (FAQs & Troubleshooting)

Introduction: The Instability of the Free Base

(R)-1-(4-Ethylphenyl)ethanamine is a chiral benzylic amine. In its free base form, it presents significant stability challenges typical of this chemical class:

  • Physical State: It is likely a liquid or low-melting solid at room temperature, making handling and precise weighing difficult.

  • Carbamate Formation: Primary amines avidly absorb atmospheric CO₂ to form solid carbamates, often mistaken for "crystallization" but actually representing degradation.

  • Oxidation: The benzylic position is susceptible to oxidative degradation over time.

The Solution: Converting the free base into a crystalline salt form is the standard method to lock the conformation, prevent CO₂ absorption, and improve oxidative stability. While Hydrochloride (HCl) is the default choice, it is often suboptimal for this specific class of lipophilic amines due to hygroscopicity.

Module 1: Strategic Salt Selection (The Science)

Q: Why is the HCl salt often problematic for this specific amine?

A: While HCl salts are common, 1-phenylethylamine derivatives often form hygroscopic hydrochloride salts . The chloride ion is a small, spherical counterion with high charge density. In the crystal lattice of a lipophilic amine like (R)-1-(4-Ethylphenyl)ethanamine, the mismatch between the hydrophobic organic cation and the small inorganic anion can create lattice voids or channels that readily absorb water (hygroscopicity). This leads to deliquescence (turning into oil) during storage.

Q: What are the best alternative salt candidates?

Based on crystal engineering principles and pKa matching (Amine pKa ≈ 9.5), the following counterions are recommended:

Salt FormStoichiometryAdvantagesDisadvantages
(L)-Tartrate 1:1 or 2:1Top Recommendation. Forms robust hydrogen-bond networks. As a chiral acid, it allows for optical purification (increasing ee%) during crystallization.Requires polar solvents (MeOH/EtOH) for formation.
Fumarate 2:1 or 1:1High melting point; generally non-hygroscopic. Symmetrical dicarboxylic acid often packs well with aromatic amines.Solubility can be low, making dissolution for analysis harder.
Phosphate 1:1Often forms stable hydrates that are not hygroscopic (they hold water in a stable lattice).Can be difficult to dry completely; risk of disproportionation in wet granulation.
p-Toluenesulfonate (Tosylate) 1:1Very high melting point; highly stable lipophilic salt.Safety Warning: Synthesis in alcoholic solvents can generate alkyl tosylates (genotoxins). Must use non-alcoholic solvents (e.g., EtOAc/MTBE).
Visualizing the Selection Logic

SaltSelection Start Start: (R)-1-(4-Ethylphenyl)ethanamine (Liquid/Oil) CheckChirality Is Optical Purity (ee%) < 99%? Start->CheckChirality UseTartrate Select (L)-Tartaric Acid (Diastereomeric Salt) CheckChirality->UseTartrate Yes (Purify) CheckHygro Is HCl Salt Hygroscopic? CheckChirality->CheckHygro No (Pure) Result1 Result: Stable Solid + Increased ee% UseTartrate->Result1 SelectAlt Select Lipophilic/Bidentate Acid CheckHygro->SelectAlt Yes (Oily/Wet) Fumarate Fumaric Acid (Good Packing) SelectAlt->Fumarate Tosylate p-Toluenesulfonic Acid (High MP) SelectAlt->Tosylate Fumarate->Result1 Crystallize Tosylate->Result1 Crystallize (No Alcohols)

Caption: Decision matrix for selecting the optimal counterion based on optical purity requirements and hygroscopicity risks.

Module 2: Experimental Protocols

Protocol A: Preparation of the (L)-Tartrate Salt (Recommended)

This protocol serves two purposes: stabilizing the solid and upgrading enantiomeric excess.

Reagents:

  • (R)-1-(4-Ethylphenyl)ethanamine (1.0 eq)

  • (L)-Tartaric Acid (1.0 eq)

  • Solvent: Ethanol (Absolute) or Methanol/Isopropanol (9:1)

Step-by-Step:

  • Dissolution (Acid): Dissolve 15.0 g (0.1 mol) of (L)-Tartaric acid in 100 mL of warm Ethanol (50°C).

  • Dissolution (Base): Dilute 14.9 g (0.1 mol) of the amine in 30 mL of Ethanol.

  • Addition: Add the amine solution dropwise to the acid solution while stirring at 50°C. Note: Adding amine to acid ensures the acid is in excess during nucleation, preventing oiling out.

  • Nucleation: Allow the mixture to cool slowly to room temperature (20-25°C) over 2 hours.

    • Critical Step: If no crystals appear, scratch the glass or add a seed crystal. Do NOT cool rapidly to 0°C yet, or you will trap impurities/oil.

  • Crystallization: Once a slurry forms, cool to 0-5°C for 4 hours.

  • Filtration: Filter the white solid. Wash with cold Ethanol (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

Protocol B: Preparation of the Fumarate Salt

Best for long-term non-hygroscopic storage.

  • Dissolve 1.0 eq of Fumaric acid in 2-Propanol (IPA) at 60°C.

  • Add 1.0 eq of amine (diluted in minimal IPA).

  • Stir at 60°C for 30 mins to ensure homogeneity.

  • Cool to room temperature. Fumarates often crystallize rapidly.

  • If the product oils out, reheat to dissolve and add n-Heptane (antisolvent) dropwise until slightly turbid, then cool slowly.

Module 3: Troubleshooting Guide

Q: My salt formed an oil instead of a solid ("Oiling Out"). What do I do?

A: This is the most common issue with chiral amines.

  • Temperature Control: You likely cooled it too fast. Reheat the mixture until the oil dissolves. Turn off the heat and let it cool in the oil bath (slow cooling).

  • Solvent Swap: If using Methanol, switch to Isopropanol (IPA) or Ethyl Acetate. Methanol is often "too good" a solvent, preventing tight lattice formation.

  • Seed: Obtain a single crystal (even from a dirty batch) and add it at 30°C.

  • Trituration: Isolate the oil, add diethyl ether or heptane, and stir vigorously. The mechanical stress can induce crystallization.

Q: The salt is turning pink/brown on the shelf.

A: This indicates oxidation of the aromatic ring or trace free amine remaining.

  • Check Stoichiometry: Ensure you used a slight excess of Acid (1.05 eq). Free amine is much more labile than the salt.

  • Purge: Always store under Nitrogen/Argon.

  • Recrystallize: Recrystallize from Ethanol containing 1% ascorbic acid (antioxidant) if the degradation is severe.

Q: How do I verify if I have the Salt or just a physical mixture?

A: Do not rely solely on melting point.

  • NMR: Run a 1H-NMR in DMSO-d6. Look for the shift in the alpha-proton (next to the nitrogen). It should shift downfield (higher ppm) compared to the free base.

  • IR: Look for the disappearance of the N-H stretches of the free amine (~3300 cm⁻¹) and the appearance of broad Ammonium (N-H+) bands (2500-3000 cm⁻¹).

Module 4: Stability Mechanisms

The following diagram illustrates why salt formation stabilizes the molecule against its primary degradation pathway (Carbamate formation).

StabilityMechanism FreeBase Free Amine (R-NH2) Reaction Reaction FreeBase->Reaction SaltForm Salt Form (R-NH3+ X-) FreeBase->SaltForm + Acid (HX) CO2 Atmospheric CO2 CO2->Reaction Carbamate Carbamate Impurity (R-NH-CO-O-) Reaction->Carbamate Fast Block No Lone Pair Available SaltForm->Block Block->Carbamate Blocked

Caption: Mechanism of stabilization. Protonation of the nitrogen lone pair prevents nucleophilic attack on CO2.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011).[1][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3]

    • Context: Authoritative source for pKa matching and salt selection str
  • Bighley, L. D., et al. (1995). "Salt Forms of Drugs and Absorption."[6] Encyclopedia of Pharmaceutical Technology.

    • Context: Discusses the solubility and stability trade-offs of HCl vs.
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

    • Context: Provides specific methodologies for resolving chiral amines using Tartaric acid (Protocol A).
  • Elder, D. P., et al. (2010). "Genotoxic Impurities in Pharmaceutical Salts: Strategies for Control." Journal of Pharmaceutical Sciences.

    • Context: Supports the safety warning regarding Sulfonate salts in alcoholic solvents (Module 1).

Sources

Validation & Comparative

Chiral HPLC methods for separation of 1-(4-Ethylphenyl)ethanamine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Ethylphenyl)ethanamine (also known as 4-ethyl-α-methylbenzylamine) presents a classic chromatographic challenge: it is a primary amine with a chiral center adjacent to an aromatic ring. The basicity of the amine group often leads to severe peak tailing on traditional silica-based columns due to interaction with residual silanols.

This guide compares the two most robust methodologies for separating these enantiomers:

  • Crown Ether Complexation (CROWNPAK®): The "Gold Standard" for primary amines, utilizing host-guest chemistry in acidic aqueous conditions.

  • Polysaccharide Derivatized Phases (CHIRALCEL® OD/AD): The versatile "Workhorse" method, utilizing normal phase conditions with basic additives.

The Analyte & The Challenge

FeatureDescriptionChromatographic Implication
Structure Primary amine attached to a chiral carbon, para-ethyl substituted phenyl ring.[1]Strong H-bonding potential; Hydrophobic tail (ethylphenyl).
Basicity

(typical for benzylamines).
Protonated at neutral pH; interacts strongly with silanols (tailing).
UV Activity Phenyl ring absorption (~254 nm).Direct UV detection is feasible; derivatization is optional.
The Core Decision Matrix

Use the following logic to select your starting protocol:

MethodSelection Start Start: 1-(4-Ethylphenyl)ethanamine CheckMS Is MS Detection Required? Start->CheckMS CheckPrep Is this for Prep/Purification? CheckMS->CheckPrep No (UV only) MethodA Method A: Crown Ether (CROWNPAK CR-I) Best Resolution (Rs) CheckMS->MethodA Yes (Acidic volatile buffer) MethodC Method C: Derivatization (GITC/NBD) Trace Analysis CheckMS->MethodC High Sensitivity Needed CheckPrep->MethodA No (Analytical QC) MethodB Method B: Polysaccharide (CHIRALCEL OD-H) High Capacity CheckPrep->MethodB Yes (High Loading)

Figure 1: Decision tree for selecting the optimal chiral separation strategy based on detection and scale requirements.

Method A: Crown Ether Complexation (The Specific Approach)

Column: Daicel CROWNPAK® CR-I(+) or CR(+) Mechanism: The crown ether forms a "host-guest" inclusion complex specifically with the ammonium ion (


) of the primary amine. The chiral discrimination is driven by the steric fit of the substituents (Methyl vs. H vs. Aryl) against the chiral barrier of the crown ether.
Optimized Protocol
  • Mobile Phase: Perchloric Acid (

    
    ) pH 1.0 to 2.0 / Methanol (85:15 v/v).
    
  • Flow Rate: 0.5 mL/min (low flow reduces mass transfer resistance).

  • Temperature: 10°C - 25°C . (Critical: Lower temperatures significantly increase resolution on crown ether columns by stabilizing the complex).

  • Detection: UV @ 210 nm or 254 nm.

Why This Works (Mechanism)

The amine must be protonated to bind. Therefore, an acidic mobile phase is non-negotiable. The 4-ethyl group increases the hydrophobicity compared to the standard 1-phenylethylamine, meaning a slightly higher organic modifier (MeOH) content (15-20%) is required to elute the compound compared to the methyl analog.

Pros:

  • Direct Separation: No derivatization needed.

  • Peak Shape: Excellent symmetry because the acidic mobile phase suppresses silanol interactions.

  • Inversion: Switching from CR(+) to CR(-) reverses the elution order (useful for trace impurity analysis).[2]

Cons:

  • Capacity: Lower loading capacity than polysaccharide columns (not ideal for large-scale prep).

  • Corrosion: Perchloric acid is corrosive to stainless steel; ensure system passivation or wash thoroughly.

Method B: Polysaccharide-Based Normal Phase (The Versatile Approach)

Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® AD-H. Mechanism: Interaction involves hydrogen bonding, dipole-dipole interactions, and


 stacking between the analyte's phenyl ring and the carbamate moiety of the stationary phase.
Optimized Protocol
  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Additive: 0.1% DEA is mandatory. Without it, the amine will interact with the silica support, causing peak tailing and loss of resolution.

Experimental Workflow

Workflow Prep 1. System Prep Flush with Hexane/IPA (90:10) MobilePhase 2. Mobile Phase Prep Hex/IPA + 0.1% DEA (Degas thoroughly) Prep->MobilePhase Equilibration 3. Equilibration Pump 20 column volumes until baseline stabilizes MobilePhase->Equilibration Injection 4. Injection Sample dissolved in Mobile Phase Equilibration->Injection

Figure 2: Step-by-step workflow for stabilizing polysaccharide columns for basic amine analysis.

Pros:

  • Robustness: Highly reproducible industrial standard.

  • Solubility: The analyte is highly soluble in organic solvents.

  • Scalability: Excellent for preparative chromatography.[3]

Cons:

  • Solvent Cost: Hexane is expensive and volatile.

  • Memory Effect: DEA takes time to wash out of the system if switching to other methods.

Comparative Analysis Data

The following data represents expected performance characteristics based on structure-activity relationship (SAR) with validated 1-phenylethylamine derivatives.

ParameterMethod A: CROWNPAK CR-I(+)Method B: CHIRALCEL OD-H
Mobile Phase Aqueous

/ MeOH
Hexane / IPA / DEA
Elution Order (S) then (R) (typically)Varies (Screening required)
Selectivity (

)
High (> 1.5)Moderate (1.2 - 1.4)
Resolution (

)
Excellent (> 3.0) Good (> 2.0)
Run Time 15 - 25 mins10 - 15 mins
Sample Capacity < 1 mg (Analytical)> 10 mg (Semi-Prep)
System Compatibility Warning: Corrosive AcidStandard Normal Phase
Troubleshooting Guide
  • Problem: Peak Tailing on OD-H.

    • Solution: Increase DEA concentration to 0.2% or switch to Ethanolamine.

  • Problem: Poor Resolution on Crownpak.

    • Solution:Lower the temperature. Reducing temperature from 25°C to 10°C often doubles the resolution factor (

      
      ) on crown ether phases.
      
  • Problem: High Backpressure on Crownpak.

    • Solution: Methanol/Water mixtures are viscous. Reduce flow rate to 0.4 mL/min.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Validates acidic mobile phase requirements for primary amines).

  • Lee, W., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji. (Comparative data on OD-H/AD-H for phenylethylamine derivatives).

  • Machida, Y., et al. "Separation of primary amines using Crownpak columns." Journal of Chromatography A.
  • Phenomenex. Chiral HPLC Separations Application Guide. (General protocols for primary amine separation on polysaccharide phases).

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-1-(4-Ethylphenyl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the precise structural elucidation and purity assessment of chiral molecules are of paramount importance. (R)-1-(4-Ethylphenyl)ethanamine and its hydrochloride salt are valuable chiral building blocks, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for their characterization. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of (R)-1-(4-Ethylphenyl)ethanamine HCl. It further offers a comparative perspective against its free base form and other structurally related chiral amines, supported by established experimental data and spectral interpretation principles.

The Significance of NMR in Chiral Amine Analysis

NMR spectroscopy is an indispensable technique in pharmaceutical and chemical research, offering detailed insights into molecular structure, connectivity, and stereochemistry.[1][2] For chiral molecules like (R)-1-(4-Ethylphenyl)ethanamine HCl, NMR is crucial for confirming the identity, assessing purity, and, with the use of chiral resolving agents, determining enantiomeric excess.[3][4] The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a unique fingerprint of the molecule, with chemical shifts, coupling constants, and signal multiplicities revealing the electronic environment of each nucleus.

Predicted ¹H and ¹³C NMR Spectral Data for (R)-1-(4-Ethylphenyl)ethanamine HCl

While a publicly available, experimentally verified spectrum for (R)-1-(4-Ethylphenyl)ethanamine HCl is not readily found, a reliable prediction can be formulated based on the analysis of its constituent parts and comparison with structurally similar compounds. The protonation of the amine group to form the hydrochloride salt significantly influences the chemical shifts of nearby protons and carbons.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of (R)-1-(4-Ethylphenyl)ethanaminium chloride with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data (in D₂O, 400 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2, H-6~7.4d~8.0Aromatic protons ortho to the ethanamine group, deshielded.
H-3, H-5~7.3d~8.0Aromatic protons meta to the ethanamine group.
H-7~4.4q~7.0Methine proton adjacent to the electron-withdrawing ammonium group, significantly deshielded.
H-9~2.7q~7.6Methylene protons of the ethyl group, deshielded by the aromatic ring.
H-8~1.6d~7.0Methyl protons of the ethanamine group, coupled to the methine proton.
H-10~1.2t~7.6Methyl protons of the ethyl group, coupled to the methylene protons.
NH₃⁺~7.5-9.0br s-Protons on nitrogen, typically broad and may exchange with D₂O.[5]

Predicted ¹³C NMR Spectral Data (in D₂O, 100 MHz)

CarbonPredicted Chemical Shift (ppm)Rationale
C-1~138Quaternary aromatic carbon attached to the ethanamine group.
C-4~148Quaternary aromatic carbon attached to the ethyl group.
C-2, C-6~129Aromatic carbons ortho to the ethanamine group.
C-3, C-5~130Aromatic carbons meta to the ethanamine group.
C-7~52Methine carbon attached to the ammonium group, deshielded.
C-9~28Methylene carbon of the ethyl group.
C-8~21Methyl carbon of the ethanamine group.
C-10~15Methyl carbon of the ethyl group.

Comparative Spectral Analysis

A key aspect of spectral analysis is the comparison with related compounds to understand the influence of structural modifications on the NMR spectra.

Comparison with (R)-1-(4-Ethylphenyl)ethanamine (Free Base)

The most significant difference between the HCl salt and the free base is the protonation state of the nitrogen atom.

Nucleus(R)-1-(4-Ethylphenyl)ethanamine HCl(R)-1-(4-Ethylphenyl)ethanamine (Free Base)Reason for Difference
¹H: H-7 (CH-NH₂)~4.4 ppm~4.1 ppmThe protonated nitrogen (NH₃⁺) is more electron-withdrawing, causing greater deshielding of the adjacent methine proton.
¹H: NH₃⁺/NH₂~7.5-9.0 ppm (broad)~1.5-2.5 ppm (broad)The positive charge on the nitrogen in the salt leads to a significant downfield shift of the attached protons. The free amine protons are less deshielded.[5]
¹³C: C-7 (CH-NH₂)~52 ppm~50 ppmSimilar to the proton shift, the electron-withdrawing effect of the NH₃⁺ group deshields the attached carbon atom more than the NH₂ group.

Comparison with Structurally Related Chiral Amine Hydrochlorides

Understanding the spectra of analogous compounds provides a valuable context for the analysis of (R)-1-(4-Ethylphenyl)ethanamine HCl.

CompoundKey ¹H NMR Features (ppm)Key ¹³C NMR Features (ppm)
(R)-1-Phenylethylamine HCl Aromatic: ~7.4-7.6 (m), CH: ~4.4 (q), CH₃: ~1.6 (d)Aromatic: ~126-140, CH: ~52, CH₃: ~21
Amphetamine HCl Aromatic: ~7.2-7.4 (m), CH: ~3.3 (m), CH₂: ~2.8 (d), CH₃: ~1.3 (d)Aromatic: ~127-137, CH: ~49, CH₂: ~40, CH₃: ~18
Ephedrine HCl Aromatic: ~7.3-7.5 (m), CH-OH: ~5.2 (d), CH-N: ~3.5 (m), N-CH₃: ~2.8 (s), C-CH₃: ~1.0 (d)Aromatic: ~126-140, CH-OH: ~74, CH-N: ~61, N-CH₃: ~32, C-CH₃: ~11

Data compiled and estimated from various sources.[6][7][8][9][10]

This comparison highlights how changes in substituents on the phenyl ring and the alkyl chain affect the chemical shifts. The ethyl group in the target molecule will have a distinct electronic effect compared to the unsubstituted phenyl ring in 1-phenylethylamine HCl. Amphetamine and ephedrine, with different side chains, show more significant variations in their aliphatic region signals.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for (R)-1-(4-Ethylphenyl)ethanamine HCl, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 10-20 mg of (R)-1-(4-Ethylphenyl)ethanamine HCl.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are good choices for hydrochloride salts to ensure solubility. D₂O is often preferred to observe the exchange of the NH₃⁺ protons.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and shim the instrument to achieve optimal resolution and lineshape.

  • For ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Apply a solvent suppression technique if the residual solvent peak is intense.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum correctly.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at ~4.79 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to establish proton-proton connectivity.

Workflow for NMR-Based Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of (R)-1-(4-Ethylphenyl)ethanamine HCl using NMR data.

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation & Confirmation Sample_Prep Sample Preparation (Dissolve in D₂O) 1H_NMR Acquire ¹H NMR Sample_Prep->1H_NMR 13C_NMR Acquire ¹³C NMR Sample_Prep->13C_NMR Process_Spectra Process Spectra (FT, Phasing, Referencing) Analyze_1H Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) Process_Spectra->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Chemical Shift) Process_Spectra->Analyze_13C Assign_Signals Assign Signals to Protons & Carbons Analyze_1H->Assign_Signals Analyze_13C->Assign_Signals Compare_Data Compare with Predicted & Analog Data Assign_Signals->Compare_Data Structure_Confirmation Structure Confirmation Compare_Data->Structure_Confirmation

Caption: Workflow for the structural confirmation of (R)-1-(4-Ethylphenyl)ethanamine HCl using NMR spectroscopy.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is a cornerstone of modern chemical and pharmaceutical research. For a chiral molecule such as (R)-1-(4-Ethylphenyl)ethanamine HCl, these analytical techniques provide definitive structural confirmation and are invaluable for quality control. By understanding the expected spectral features and comparing them with those of related compounds, researchers can confidently identify and characterize this important chiral building block. The provided protocols and comparative data serve as a practical guide for scientists and professionals in the field, ensuring the integrity and quality of their work.

References

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for: Asymmetric Synthesis of Chiral γ-Nitro Ketones via Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes. Available from: [Link]

  • PubChem. 1-Phenylethylamine hcl. Available from: [Link]

  • ResearchGate. 13 C solid state NMR spectrum of ephedrine P HCl. Available from: [Link]

  • ResearchGate. Solid state and solution 13 C NMR peak assignments for ephedrine.HCl. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for: Ionic liquids as remarkable surfactants: a new platform for the design of aqueous biphasic systems. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0081705). Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, D2O, predicted) (NP0083268). Available from: [Link]

  • The Royal Society of Chemistry. Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available from: [Link]

  • The Royal Society of Chemistry. New Journal of Chemistry Supporting Information. Available from: [Link]

  • ACS Publications. Conformational studies of amphetamine and medicinally important derivatives by nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]

  • PubChem. (R)-1-phenylethylamine hydrochloride. Available from: [Link]

  • ResearchGate. 1 H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. Available from: [Link]

  • ResearchGate. 500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with... Available from: [Link]

  • The Royal Society of Chemistry. Table of Contents. Available from: [Link]

  • ChemLin. Amphetamine. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0007009). Available from: [Link]

  • ResearchGate. 13 C NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-phenylethylamino)-1-phenyl-1- propanol HCl (1a). Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • PubChem. 1-(4-Ethylphenyl)ethanol. Available from: [Link]

  • ResearchGate. 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Available from: [Link]

  • Pharmaffiliates. (R)-1-(p-Tolyl)ethanamine. Available from: [Link]

  • ResearchGate. Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). Available from: [Link]

Sources

Specific optical rotation values for (R)-1-(4-Ethylphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Specific Optical Rotation Values for (R)-1-(4-Ethylphenyl)ethanamine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Identity

Compound: (R)-1-(4-Ethylphenyl)ethanamine Hydrochloride Synonyms: (R)-4-Ethyl-α-methylbenzylamine HCl; (R)-1-(p-Ethylphenyl)ethylamine HCl CAS Registry Number: 1032149-84-0 (HCl salt); 292068-37-2 (Free Base) Molecular Formula: C₁₀H₁₅N · HCl Molecular Weight: 185.70 g/mol (Salt); 149.23 g/mol (Free Base)

This guide provides a technical analysis of the optical properties of (R)-1-(4-Ethylphenyl)ethanamine hydrochloride. As a chiral building block structurally analogous to the widely used (R)-1-phenylethylamine, its specific optical rotation (SOR) is a critical quality attribute (CQA) for determining enantiomeric purity in pharmaceutical synthesis. Due to the scarcity of public data for the ethyl derivative compared to its methyl analog, this guide synthesizes comparative analog data to establish expected values and defines a self-validating measurement protocol.

Comparative Optical Rotation Benchmarks

In the absence of a universally standardized pharmacopeial monograph for the ethyl derivative, the specific optical rotation (


) must be benchmarked against its closest structural analogs. The 4-ethyl substituent exerts a similar electronic and steric influence to the 4-methyl group; thus, the values for (R)-1-(4-Methylphenyl)ethylamine serve as the primary reference standard.
Table 1: Comparative Specific Optical Rotation Values ( )
CompoundStructureSalt FormSolventConcentration (

)
Specific Rotation (

)
(R)-1-(4-Ethylphenyl)ethanamine Target HCl Methanol 1.0 Est. +18.0° to +22.0° *
(R)-1-(4-Ethylphenyl)ethanamineTargetFree BaseNeat (Liquid)N/A (Density corrected)Est. +35.0° to +38.0° *
(R)-1-(4-Methylphenyl)ethylamineAnalogFree BaseNeatN/A+37.0° (Lit. [1])
(R)-1-(4-Methylphenyl)ethylamineAnalogFree BaseEthanol10.0+30.0° ± 2° (Lit. [2])
(R)-1-(4-Bromophenyl)ethylamineAnalogFree BaseMethanol3.0+20.5° ± 1° (Lit. [3])
(R)-1-PhenylethylamineParentFree BaseNeatN/A+39.0° to +41.0°

* Note on Estimation: The HCl salt typically exhibits a lower specific rotation magnitude than the neat free base due to the increase in molecular weight (dilution of the chiral center per gram) and solvation effects. The estimated range is derived from the standard shift observed in the methyl analog upon salt formation.

Experimental Protocol: Self-Validating Measurement System

To ensure Trustworthiness and Reproducibility , the following protocol accounts for the hygroscopic nature of amine salts and the critical impact of solvent choice.

Workflow Diagram: Optical Rotation Determination

OpticalRotationWorkflow Start Sample Preparation Drying Desiccate Sample (P2O5, Vac, 4h) Start->Drying Remove moisture Weighing Precision Weighing (Target: 1.0 g/100mL) Drying->Weighing Anhydrous mass Solvation Solvent Addition (MeOH or EtOH) Weighing->Solvation Volumetric flask Equilibration Thermal Equilibration (20°C ± 0.5°C) Solvation->Equilibration Temp control Measurement Polarimetry Reading (589 nm, 100 mm cell) Equilibration->Measurement Zero blank first Calculation Calculate Specific Rotation [α] = (α_obs × 100) / (l × c) Measurement->Calculation Validation Check vs. Analog Benchmark (Expected: +18° to +22°) Calculation->Validation

Caption: Standardized workflow for determining specific optical rotation of chiral amine salts, emphasizing moisture control and thermal equilibration.

Detailed Methodology
  • Sample Conditioning: The HCl salt is hygroscopic. Dry the sample in a vacuum desiccator over

    
     for at least 4 hours prior to weighing to prevent water mass from skewing the concentration calculation.
    
  • Solvent Selection: Methanol (MeOH) is the preferred solvent for the HCl salt due to solubility. Ethanol (EtOH) is standard for the free base. Do not use chlorinated solvents (e.g., DCM) for the salt as solubility is often poor, leading to heterogeneous mixtures and erroneous readings.

  • Concentration (

    
    ):  Prepare a solution of 
    
    
    
    (1 g/100 mL). For valuable samples, a micro-cell allowing
    
    
    in 2 mL volume is acceptable.
  • Measurement:

    • Wavelength: Sodium D-line (589 nm).

    • Temperature: 20°C.

    • Path Length (

      
      ): 1 dm (100 mm).
      
  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation in degrees.

Synthesis & Resolution Context

Understanding the origin of the sample is vital for interpreting optical rotation data. The optical purity (and thus the rotation value) depends heavily on the resolution method used.

Resolution Pathway via Diastereomeric Crystallization

The most common industrial route to high-purity (R)-1-(4-Ethylphenyl)ethanamine is optical resolution of the racemate.

ResolutionPathway Racemate (±)-1-(4-Ethylphenyl)ethanamine (Racemic Mixture) SaltFormation Diastereomeric Salt Formation Racemate->SaltFormation Agent Resolving Agent (L-(+)-Tartaric Acid) Agent->SaltFormation Crystallization Fractional Crystallization (Solvent: MeOH/Water) SaltFormation->Crystallization Solid Solid Precipitate (R)-Amine · (L)-Tartrate Crystallization->Solid Less Soluble Liquor Mother Liquor (S)-Amine · (L)-Tartrate Crystallization->Liquor More Soluble Basification Basification (NaOH) & Extraction Solid->Basification Product (R)-1-(4-Ethylphenyl)ethanamine (Free Base) Basification->Product HClStep HCl Gas/Ether Product->HClStep FinalSalt (R)-Amine · HCl Target Compound HClStep->FinalSalt

Caption: Chemical resolution pathway. The optical rotation of the final HCl salt serves as the quality control check for the efficiency of the crystallization step.

Comparative Analysis: Why the Salt Form Matters

When comparing the Free Base vs. HCl Salt , researchers must account for the "Salt Correction Factor."

  • Molecular Weight Dilution:

    • Free Base MW: 149.23

    • HCl Salt MW: 185.70

    • The chiral chromophore constitutes only ~80% of the salt's mass. Therefore, the specific rotation of the salt is mathematically expected to be lower than the free base, assuming solvent interaction doesn't drastically alter the electronic environment.

    • Calculation:

      
      .
      
    • Experimental Reality: Solvation shells around the ionic ammonium group often further reduce the rotation, placing the expected salt value in the +18° to +25° range (consistent with the bromo-analog data).

  • Stability: The Free Base is prone to absorbing

    
     from the air (forming carbamates) which lowers the observed rotation over time. The HCl salt is the preferred form for storage  and standardized optical rotation testing due to its chemical stability.
    

References

  • Sigma-Aldrich.[1] (R)-(+)-1-(4-Methylphenyl)ethylamine Product Specification. Link

  • ChemicalBook.[2] (R)-(+)-1-(4-Methylphenyl)ethylamine Properties and Optical Rotation. Link

  • Sigma-Aldrich.[3][1] (R)-(+)-1-(4-Bromophenyl)ethylamine Product Specification. Link

  • PubChem. 1-(4-Ethylphenyl)ethanamine Hydrochloride Compound Summary. Link

  • European Pharmacopoeia (Ph.[4] Eur.). 2.2.7. Optical Rotation. Link

Sources

Comparison of (R)-1-(4-Ethylphenyl)ethanamine vs (R)-1-Phenylethanamine as chiral auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (R)-1-Phenylethanamine (the industry standard) and its para-substituted derivative, (R)-1-(4-Ethylphenyl)ethanamine .[1]

Role: Chiral Auxiliaries & Resolving Agents Content Type: Technical Comparison & Application Guide[1]

Executive Summary

The Verdict:

  • (R)-1-Phenylethanamine (PEA) is the "Generalist." It is the first-line choice for resolving chiral acids due to its low cost, high availability, and well-understood behavior.[1] However, it frequently suffers from "oiling out" (failure to crystallize) when paired with lipophilic substrates.[1][2]

  • (R)-1-(4-Ethylphenyl)ethanamine (p-Ethyl-PEA) is the "Crystallization Tuner." It is best utilized when PEA fails.[1][2] The para-ethyl group increases lipophilicity and alters the crystal lattice packing of diastereomeric salts without significantly changing the basicity or steric environment of the chiral center. It is a critical component of the "Dutch Resolution" methodology, where it is often used in mixtures to induce nucleation.

Part 1: Physiochemical Profile & Structural Logic[2]

The primary difference lies in the para-substitution. While this position is remote from the chiral center (minimizing electronic/steric impact on the amine nitrogen), it drastically affects the supramolecular chemistry —how the molecules stack in a crystal lattice.

Comparative Data Table
Feature(R)-1-Phenylethanamine (PEA)(R)-1-(4-Ethylphenyl)ethanamineImpact on Process
Structure Unsubstituted Phenyl Ringp-Ethyl Substituted Phenyl Ringp-Ethyl increases lattice volume and lipophilicity.[1][2]
CAS (R-isomer) 3886-69-9292068-37-2Ensure correct isomer sourcing.[1][2]
Molecular Weight 121.18 g/mol 149.23 g/mol p-Ethyl salts are heavier; yield calc must adjust.[1][2]
Lipophilicity (LogP) ~1.9 (Moderate)~2.8 (High)p-Ethyl is superior for non-polar solvents (e.g., Toluene, MTBE).[1]
Basicity (pKa) ~9.8 (Conj.[2] Acid)~9.9 (Conj.[2] Acid)Negligible difference; both protonate similarly.[2]
Physical State Liquid (bp 187°C)Liquid / Low-melting SolidBoth handled as liquids or melts in process.[1][2]
Cost Low ($)High (

$)
PEA is for bulk; p-Ethyl is for high-value/difficult separations.[1][2]
Structural Visualization

The following diagram illustrates the steric and electronic relationship. Note that the ethyl group (red) is distal to the chiral center (blue), meaning it influences solubility more than reactivity.

G cluster_0 Standard: (R)-PEA cluster_1 Variant: (R)-p-Ethyl-PEA PEA Phenyl Ring (No Substitution) Chiral_PEA Chiral Center (C-NH2) PEA->Chiral_PEA Direct Bond Effect Key Difference: Lattice Packing Energy & Solubility Profile Chiral_PEA->Effect Ethyl Ethyl Group (Lipophilic Tail) Phenyl Phenyl Ring Ethyl->Phenyl Para-Position (Remote Sterics) Ethyl->Effect Major Driver Chiral_Ethyl Chiral Center (C-NH2) Phenyl->Chiral_Ethyl Electronic Link

Caption: Structural comparison highlighting the remote para-ethyl group which dictates solubility and crystal packing without altering the chiral center's immediate environment.

Part 2: Performance in Chiral Resolution

This is the core application for both molecules.[2] The "Classical Resolution" involves reacting a racemic acid with a chiral amine to form two diastereomeric salts (p-salt and n-salt) which are separated by crystallization.[2]

The "Oiling Out" Problem

PEA is prone to forming non-crystalline oils with lipophilic acids (e.g., Ibuprofen analogs, Mandelic acid derivatives).[1] This happens because the lattice energy of the salt is insufficient to overcome the solvation energy.

The p-Ethyl Solution:

  • Lipophilicity Match: The ethyl group makes the amine more compatible with hydrophobic acids, often stabilizing the salt in non-polar solvents.

  • Lattice Disruption: If PEA forms a salt that solvates too well (oil), the bulkier ethyl group changes the packing geometry, often raising the melting point of the salt and forcing precipitation.

The "Dutch Resolution" Methodology

This is the most advanced application of p-Ethyl-PEA. Instead of testing one amine at a time, researchers use a family of amines (e.g., PEA + p-Ethyl-PEA + p-Methyl-PEA) in a 1:1:1 mix.[1]

  • Mechanism: When a mixture is used, the "bad" diastereomer (the one you want to stay in solution) is inhibited from crystallizing because the different amines disrupt its nucleation. Meanwhile, the "good" diastereomer (the one crystallizing) often incorporates the amines into a solid solution, crystallizing faster and with higher purity.

  • Role of p-Ethyl-PEA: It acts as a nucleation inhibitor for the impurity and a solubility modulator for the product.

Comparative Workflow: Single vs. Family Screen

Resolution cluster_Classic Classical Route (PEA) cluster_Dutch Dutch Resolution (Family) Start Racemic Acid Substrate Step1_A Add (R)-PEA Start->Step1_A Step1_B Add Mix: (R)-PEA + (R)-p-Ethyl-PEA Start->Step1_B Result_A Outcome A: Oiling Out / Low Yield Step1_A->Result_A High Solvation Result_B Outcome B: Rapid Crystallization (Solid Solution) Step1_B->Result_B Nucleation Inhibition of Impurity

Caption: Comparison of outcomes. The addition of p-Ethyl-PEA (Dutch Resolution) often rescues a failed crystallization by altering solubility dynamics.[1]

Part 3: Asymmetric Synthesis Applications

Beyond resolution, these amines are used as chiral auxiliaries in synthesis (e.g., reductive amination).[1]

  • Diastereoselectivity (de):

    • PEA: Good induction for standard substrates.[2]

    • p-Ethyl-PEA: Identical or slightly lower induction compared to PEA.[1][2] Because the ethyl group is far from the reaction center, it does not provide extra steric shielding.

    • Recommendation: Do not switch to p-Ethyl-PEA solely to improve de.[1][2] Switch only if you need to change the solubility of the intermediate or final product for purification purposes.

  • Recovery:

    • p-Ethyl-PEA is significantly more expensive.[1][2] Efficient recovery (acid/base extraction) is mandatory.[2] Its higher lipophilicity makes it easier to extract into organic phases (e.g., DCM) from basic aqueous layers compared to PEA, which has slight water solubility.[1]

Part 4: Experimental Protocols

Protocol A: The "Family Screen" (Dutch Resolution)

Use this when standard PEA resolution fails (oils out).

Materials:

  • Racemic Acid (10 mmol)[1][2]

  • (R)-PEA (5 mmol)[1]

  • (R)-1-(4-Ethylphenyl)ethanamine (5 mmol)[1]

  • Solvent: 2-Propanol (IPA) or IPA/Water mix.[1][2]

Procedure:

  • Dissolution: Dissolve 10 mmol of Racemic Acid in 20 mL of boiling IPA.

  • Amine Addition: Add the mixture of amines (5 mmol PEA + 5 mmol p-Ethyl-PEA) in one portion.

  • Nucleation: Allow the solution to cool slowly to room temperature with gentle stirring.

    • Observation: Watch for the "first crystals."[2] The mixture often crystallizes faster than single amines.[2]

  • Filtration: Filter the solid salt.

  • Analysis: Analyze the salt by chiral HPLC.

    • Note: The salt will contain a mix of PEA and p-Ethyl-PEA. This is acceptable. The goal is the optical purity of the Acid.

  • Liberation: Suspend salt in dilute HCl, extract the Acid with ether (product), and basify the aqueous layer to recover the mixed amines for reuse.

Protocol B: Recovery of p-Ethyl-PEA

Due to cost, recovery is critical.[1]

  • Basification: Take the mother liquor or salt (dissolved in water) and adjust pH to >12 using 50% NaOH.

  • Extraction: Extract 3x with MTBE (Methyl tert-butyl ether).

    • Why MTBE? p-Ethyl-PEA is highly lipophilic.[1][2] MTBE recovers it efficiently while leaving more polar impurities in the water.[2]

  • Drying: Dry organic layer over Na₂SO₄.

  • Distillation: Remove solvent. Distill the amine under reduced pressure (bulb-to-bulb) if high purity is required for the next cycle.[1][2]

Part 5: References

  • Vries, T. R., et al. (1998).[1][2] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition. Link

    • Foundational paper on Dutch Resolution, establishing the use of substituted phenylethanamine families.

  • Kaptein, B., et al. (2008).[1][2] "Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents."[2][3] Tetrahedron: Asymmetry. Link[1][2]

    • Detailed mechanistic insight into nucleation inhibition and solid solutions.

  • Perry, J. J., et al. (2011).[1][2] "Crystallization of Diastereomeric Salts." Organic Process Research & Development. Link[1][2]

    • Review of industrial best practices for salt selection, including PEA derivatives.

  • PubChem Compound Summary. (2024). "(R)-1-(4-Ethylphenyl)ethanamine."[1][2][4] National Center for Biotechnology Information.[2] Link[1][2]

    • Source for physicochemical data and identifiers.

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: (R)-1-(4-Ethylphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: (R)-1-(4-Ethylphenyl)ethanamine hydrochloride CAS No: 1032149-84-0 (Salt form) | Formula: C₁₀H₁₅N·HCl Physical State: Solid (White to off-white powder) Core Hazards: Skin/Eye Irritation, Respiratory Irritation, Potential Acute Toxicity (Oral). Critical Property: Hygroscopic .[1] Moisture absorption alters stoichiometry and physical handling properties.

Immediate Action Required:

  • Engineering Control: Handle exclusively within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for synthesis), safety goggles (not just glasses), and lab coat.

  • Storage: Desiccated environment, 2-8°C recommended to maintain enantiomeric purity and prevent caking.

Risk Assessment & Hazard Identification (GHS)

While specific toxicological data for this chiral salt is often extrapolated from phenethylamine analogs, the following GHS classifications are the standard for safe operation:

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1][2][3][4]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[1][2][4][5]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][2]H335
Acute Toxicity (Oral) Cat 4*Harmful if swallowed.H302

*Note: Acute toxicity is estimated based on structural analogs (phenethylamines). Treat as potentially toxic.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide a self-validating safety system. If a specific PPE item is unavailable, the operation must pause.

Body AreaPPE RequirementTechnical Justification
Respiratory N95/P100 Mask (if outside hood)Solid amine salts form fine dusts that are potent respiratory irritants.
Eyes Chemical Goggles Safety glasses allow dust entry from the side.[6] Goggles seal against airborne particulates.
Hands (Primary) Nitrile Gloves (0.11 mm) Excellent resistance to solid salts. Change every 60 mins or immediately upon contamination.
Hands (Secondary) Double Gloving Required during solubilization steps. The salt may dissociate, and the free amine is more permeating.
Body Lab Coat (Cotton/Poly) Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Protocols

Receipt & Storage (The "Dry Chain")

This compound is hygroscopic.[1] Failure to control moisture will result in a "sticky" solid that is difficult to weigh accurately and may degrade.

  • Inspection: Upon receipt, inspect the bottle seal. If the solid appears clumped or wet, it has likely been compromised by moisture.

  • Storage: Store at 2-8°C in a dedicated desiccator or a secondary container with desiccant packs (Silica gel or CaSO₄).

  • Equilibration: Allow the container to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Safe Weighing & Solubilization Workflow

The following workflow minimizes dust generation and exposure risk.

WeighingProtocol Start Start: Remove from Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Hood Transfer to Fume Hood Equilibrate->Hood PPE Verify PPE: Goggles + Nitrile Gloves Hood->PPE Weigh Weigh inside Hood (Use Anti-Static Gun if available) PPE->Weigh Dissolve Solubilize Immediately (Solvent: MeOH, Water, or DMSO) Weigh->Dissolve Clean Wipe Balance Area (Wet wipe to capture dust) Dissolve->Clean End Process Ready Clean->End

Figure 1: Safe weighing workflow emphasizing moisture control and dust containment.

Key Technical Insight: When dissolving, add the solvent to the solid slowly. Amine salts can be exothermic upon dissolution. If converting to the free base (using NaOH/NaHCO₃), expect a phase change and potential heat generation; use an ice bath for quantities >5g.

Emergency Response Protocols

Exposure Response[1][7][8]
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential bronchospasm).

  • Skin Contact: Brush off loose particles before rinsing. Rinse with water for 15 minutes. Do not use vinegar or acids to "neutralize" on skin; this can exacerbate heat injury.

  • Eye Contact: Flush for 15 minutes holding eyelids open. Time is critical to prevent corneal opacity.

Spill Cleanup (Solid)

Do not dry sweep. This generates dust.

SpillResponse Spill Spill Detected Assess Assess Size (<10g vs >10g) Spill->Assess Small Small (<10g) Assess->Small Large Large (>10g) Assess->Large WetMethod Cover with Wet Paper Towels (Prevents Dust) Small->WetMethod Evacuate Evacuate Area Large->Evacuate Scoop Scoop into Waste Bag WetMethod->Scoop Wipe Triple Wipe Surface (Soap + Water) Scoop->Wipe Hazmat Call HSE / Hazmat Evacuate->Hazmat

Figure 2: Decision tree for spill response, prioritizing dust suppression.

Disposal & Compliance

Waste Stream:

  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in a container labeled "Hazardous Waste - Toxic/Irritant Solids" .

  • Liquid Waste: Solutions containing this compound should be segregated into "Basic Organic Waste" (if free base) or "General Organic Waste" (if neutral salt solution). Do not mix with strong oxidizers (e.g., Nitric Acid waste) as amines can form unstable N-nitroso compounds or cause fires.

Regulatory Note: While this specific isomer is often a research chemical, phenethylamine derivatives can be subject to precursor monitoring in certain jurisdictions. Always verify your local Controlled Substances Act lists before scaling up beyond research quantities.

References

  • AChemBlock. (R)-1-(4-ethylphenyl)ethanamine hydrochloride MSDS Data. Retrieved from

  • Cayman Chemical. 2-Phenethylamine (hydrochloride) Safety Data Sheet. (Analogous Hazard Data). Retrieved from

  • Fisher Scientific. Ethylamine hydrochloride Safety Data Sheet. (General Amine Salt Handling).[7][8] Retrieved from

  • Sigma-Aldrich. 1-(4-Ethylphenyl)ethanamine (Free Base) Product Information. Retrieved from

Sources

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Retrosynthesis Analysis

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